molecular formula C10H13ClN2O4S B2624193 N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide CAS No. 415910-32-6

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide

Cat. No.: B2624193
CAS No.: 415910-32-6
M. Wt: 292.73
InChI Key: XNICQKNRODLDEQ-UHFFFAOYSA-N
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Description

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C10H13ClN2O4S and its molecular weight is 292.73. The purity is usually 95%.
BenchChem offers high-quality N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-tert-butyl-4-chloro-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-10(2,3)12-18(16,17)7-4-5-8(11)9(6-7)13(14)15/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNICQKNRODLDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates several key reactive handles: a sterically hindered sulfonamide, an electron-withdrawing nitro group, and a reactive chloro-substituent. This unique combination makes it a valuable intermediate for the construction of more complex molecular architectures.[1] Sulfonamide derivatives are a cornerstone of medicinal chemistry, with applications ranging from antibacterial agents to anticancer therapeutics and channel modulators.[2][3][4] This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule, grounded in fundamental chemical principles and validated by authoritative sources. The narrative is designed to not only instruct but also to elucidate the causality behind each experimental step, empowering researchers to adapt and troubleshoot with confidence.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target compound is most logically approached via a two-step sequence. The core of this strategy involves the formation of a sulfonamide bond, a robust and well-established transformation in organic chemistry.

  • Step 1: Chlorosulfonation. The synthesis begins with the preparation of the key electrophile, 4-chloro-3-nitrobenzenesulfonyl chloride, from a commercially available starting material, 2-chloronitrobenzene. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid.

  • Step 2: Sulfonamide Formation. The resulting sulfonyl chloride is then reacted with tert-butylamine in a nucleophilic substitution reaction to furnish the desired N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide.

This strategy is efficient and relies on readily available reagents, making it suitable for both small-scale research and larger-scale production.

Synthetic_Pathway 2-Chloronitrobenzene 2-Chloronitrobenzene Intermediate 4-Chloro-3-nitrobenzenesulfonyl chloride 2-Chloronitrobenzene->Intermediate  Chlorosulfonic Acid (ClSO₃H)  Heat (100-130°C) Final_Product N-tert-butyl-4-chloro-3-nitrobenzene -1-sulfonamide Intermediate->Final_Product  tert-Butylamine ((CH₃)₃CNH₂)  Base (e.g., Pyridine)

Caption: High-level overview of the two-step synthetic pathway.

Section 2: Synthesis of the Key Intermediate: 4-Chloro-3-nitrobenzenesulfonyl chloride

The preparation of a pure, reactive sulfonyl chloride is critical for the success of the subsequent step. The protocol described here is a robust method derived from established industrial and academic procedures.[5][6][7]

Reaction Principle and Mechanism

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Chlorosulfonic acid serves as both the solvent and the source of the electrophile, sulfur trioxide (SO₃), which is in equilibrium with its dimer and chlorosulfonic acid itself. The strongly deactivating nitro group and the weakly deactivating chloro group on the starting material direct the incoming electrophile to the position para to the chlorine and meta to the nitro group, yielding the desired 4-chloro-3-nitro isomer with high regioselectivity.

Detailed Experimental Protocol

Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas.[8] This procedure must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory.

  • Reagent Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a dropping funnel, add 4 to 5 molar equivalents of chlorosulfonic acid.[5][6]

  • Reaction Initiation: Begin stirring and slowly add 1 molar equivalent of 2-chloronitrobenzene via the dropping funnel. The addition is exothermic and should be controlled.

  • Controlled Heating: Once the addition is complete, gradually heat the reaction mixture. The evolution of hydrogen chloride gas indicates the start of the reaction.[5] A stepwise heating profile is optimal for achieving high yield and purity:

    • Heat to 100°C and maintain for 1 hour.

    • Increase the temperature to 110-120°C and maintain for 1 hour.[6]

    • Finally, increase the temperature to 130°C and maintain for an additional 2-3 hours to drive the reaction to completion.[5]

  • Reaction Quenching (Critical Step): After cooling the reaction mixture to room temperature, very slowly and carefully pour it onto a large excess of crushed ice with vigorous stirring. The product will precipitate as a solid. This step is highly exothermic and releases large amounts of HCl gas.

  • Isolation and Purification:

    • Filter the precipitated solid using a Buchner funnel.

    • Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral to pH paper. This removes any residual acids.

    • The crude product can be further purified by recrystallization from a low-polarity solvent such as petroleum ether to achieve high purity (>99%).[6]

    • Dry the purified white to off-white crystalline solid under vacuum. The reported melting point is in the range of 55-61°C.[7][9]

Causality and Experimental Insights
  • Molar Ratio: Using a significant excess (4-5 equivalents) of chlorosulfonic acid ensures that it can act as both the solvent and the reagent, driving the reaction equilibrium towards the product.[5][6]

  • Stepwise Heating: The gradual increase in temperature allows for controlled initiation and progression of the reaction, minimizing the formation of undesired byproducts and ensuring complete conversion.[5]

  • Ice Quenching: Pouring the reaction mixture into ice water serves two purposes: it hydrolyzes any remaining chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product, facilitating its isolation.[5][9]

ParameterRecommended ValueRationaleSource
Molar Ratio (ClSO₃H : Substrate)4:1 to 5:1Ensures complete reaction; solvent and reagent[5][6]
Reaction Temperature100°C → 130°C (stepwise)Controlled reaction, minimizes byproducts[5]
Reaction Time~4-6 hoursDrives reaction to completion[5][6]
Expected Yield75-85%Optimized conditions for high conversion[6][7]
Melting Point (Purified)55-61°CKey characterization parameter[7][9]

Section 3: Synthesis of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide

This final step involves the formation of the sulfonamide bond through the reaction of the synthesized sulfonyl chloride with tert-butylamine.

Reaction Principle and Mechanism

The mechanism is a nucleophilic acyl substitution at the sulfur atom. The nitrogen atom of tert-butylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction forward.

The Steric Influence of the Tert-Butyl Group

A key consideration in this specific synthesis is the steric bulk of the tert-butyl group.[10] This large group can sterically hinder the approach of the nucleophilic nitrogen to the sulfonyl chloride.[10] While this does not prevent the reaction, it may require slightly more forcing conditions (e.g., gentle heating or longer reaction times) compared to reactions with less hindered amines like n-butylamine or ammonia.[11][12]

Detailed Experimental Protocol

Safety First: tert-Butylamine is a flammable and corrosive liquid. Pyridine is flammable, toxic, and has a strong, unpleasant odor. All manipulations should be performed in a chemical fume hood.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 equivalent of 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) (approx. 5-10 mL per gram of sulfonyl chloride).

  • Addition of Base and Amine: Add 1.2 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine). Cool the solution to 0°C in an ice bath.

  • Nucleophilic Attack: Slowly add 1.1 equivalents of tert-butylamine dropwise to the cooled, stirring solution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot disappears. Gentle heating (e.g., to 40°C) may be required if the reaction is sluggish due to steric hindrance.

  • Work-up and Isolation:

    • Dilute the reaction mixture with additional dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove the base and excess amine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Dry the final product under vacuum to yield N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide as a crystalline solid.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) to confirm its structure and purity.

Section 4: Overall Process and Safety Compendium

The entire synthetic process requires careful planning and execution, with a strong emphasis on safety at each stage.

Visualized Experimental Workflow

Experimental_Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis Reagents_1 Charge Flask: 2-Chloronitrobenzene Chlorosulfonic Acid Reaction_1 Stepwise Heating (100°C to 130°C) Reagents_1->Reaction_1 Quench Pour onto Ice Water Reaction_1->Quench Isolate_1 Filter Solid Quench->Isolate_1 Purify_1 Wash with Water & Recrystallize Isolate_1->Purify_1 Characterize_1 Dry & Characterize (MP, etc.) Purify_1->Characterize_1 Reagents_2 Dissolve Intermediate in Solvent Characterize_1->Reagents_2 Use Purified Intermediate Addition Add Base & tert-Butylamine (0°C to RT) Reagents_2->Addition Reaction_2 Stir 12-24h (Monitor by TLC) Addition->Reaction_2 Workup Aqueous Wash (HCl, H₂O, Brine) Reaction_2->Workup Isolate_2 Dry & Concentrate Workup->Isolate_2 Purify_2 Recrystallize Isolate_2->Purify_2 Characterize_2 Dry & Characterize (NMR, MS, IR) Purify_2->Characterize_2

Caption: Step-by-step workflow from starting materials to the final product.

Compendium of Reagent Hazards
ReagentCAS No.Key HazardsRecommended PrecautionsSource
Chlorosulfonic Acid 7790-94-5Corrosive, reacts violently with water, causes severe burns, toxic fumes.Use in fume hood, wear face shield, acid-resistant gloves.[8]
2-Chloronitrobenzene 88-73-3Toxic, irritant, potential sensitizer.Avoid contact and inhalation, use in a well-ventilated area.[13]
4-Chloro-3-nitrobenzenesulfonyl chloride 97-08-5Corrosive, reacts with water, causes severe skin and eye burns.Do not allow contact with water, wear full PPE.[8][8]
tert-Butylamine 75-64-9Highly flammable, corrosive, causes burns.Keep away from ignition sources, use in fume hood.N/A
Pyridine 110-86-1Flammable, toxic if inhaled or swallowed, strong odor.Use in fume hood, avoid inhalation.N/A

Note: Always consult the most current Safety Data Sheet (SDS) for each chemical before use.

References

  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • 4-Chloro-3-nitrobenzenesulfonyl chloride synthesis. ChemicalBook.
  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
  • Preparation of 2-Chloro-5-nitro- and 4-Chloro-3-nitrobenzene-sulfonyl chloride.
  • 4-Chloro-3-nitrobenzenesulfonyl chloride - SAFETY D
  • 4-Chloro-3-nitro-N-butylbenzenesulfonamide acts on KV3.1 channels by an open-channel blocker mechanism. PubMed.
  • 3-Nitrobenzenesulfonyl Chloride - SAFETY D
  • 4-Nitrobenzenesulfonyl chloride - SAFETY D
  • 4-Chloro-3-nitrobenzonitrile - SAFETY D
  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem.com.
  • 2-Chloro-5-nitrobenzenesulfonic acid dihydrate - SAFETY D
  • Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives.
  • 4-Chloro-3-nitrobenzenesulfonamide - Solubility of Things. Solubility of Things.
  • N-Butyl-4-nitrobenzenesulfonaMide synthesis. ChemicalBook.
  • Synthesis of 4-nitrobenzenesulfonamide. PrepChem.com.
  • CAS 97-08-5: 4-Chloro-3-nitrobenzenesulfonyl chloride. CymitQuimica.
  • N-Butyl-4-chloro-3-nitrobenzenesulphonamide | C10H13ClN2O4S | CID 66781. PubChem.
  • Synthesis method of N-tert-butyl benzene sulfonamide.
  • 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6. ChemicalBook.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • N-Butyl-4-chloro-3-nitrobenzenesulfonamide. BLD Pharm.
  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.

Sources

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide CAS number and supplier

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 415910-32-6 Role: Electrophilic Scaffold for SNAr Diversification & Medicinal Chemistry Libraries

Executive Summary

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide (CAS 415910-32-6) is a high-value pharmacophore scaffold used primarily in the synthesis of sulfonamide-based small molecule libraries.[1] Its structural uniqueness lies in the 4-chloro-3-nitro motif—a highly activated system where the electron-withdrawing nitro (


) and sulfonamide (

) groups act synergistically to activate the chlorine atom for Nucleophilic Aromatic Substitution (SNAr).

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, reactivity profile, and utility in drug discovery workflows, specifically for targeting DNA Gyrase and generating antimicrobial agents.

Chemical Identity & Physical Properties[2][3][4]

PropertySpecification
CAS Number 415910-32-6
IUPAC Name 4-chloro-N-(2-methylpropan-2-yl)-3-nitrobenzenesulfonamide
Molecular Formula

Molecular Weight 292.74 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
Key Functional Groups Sulfonamide (Acidic/H-bond donor), Nitro (EWG), Aryl Chloride (Leaving Group)
Precursor CAS 97-08-5 (Sulfonyl Chloride)

Synthetic Pathway & Experimental Protocol

The synthesis of CAS 415910-32-6 is a classic nucleophilic acyl substitution at the sulfur center. The protocol below is designed for high purity (>98%) without the need for chromatographic purification in most cases.

Reaction Logic (Causality)
  • Substrate: 4-chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5) is used as the electrophile.

  • Nucleophile: tert-butylamine acts as the nucleophile.

  • Base: An excess of amine or an auxiliary base (TEA/DIPEA) is required to scavenge the HCl byproduct, driving the equilibrium forward.

  • Temperature Control: The reaction is exothermic. Low temperature (0°C) is critical during addition to prevent hydrolysis of the sulfonyl chloride or bis-sulfonylation (though sterically hindered by the t-butyl group).

Step-by-Step Protocol
  • Preparation: Charge a dry 3-neck round-bottom flask with 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Cooling: Cool the solution to 0°C using an ice/salt bath under an inert atmosphere (

    
    ).
    
  • Addition: Dropwise, add a solution of tert-butylamine (1.1 eq) and Triethylamine (1.2 eq) in DCM. Note: Maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

  • Workup (Self-Validating Step):

    • Wash the organic layer with 1M HCl (removes unreacted amine/TEA).

    • Wash with Sat. NaHCO3 (removes hydrolyzed sulfonic acid byproducts).

    • Wash with Brine , dry over

      
      , and concentrate
      
    • Validation: If the solid is yellow/orange, the nitro group is intact. If it is dark brown, decomposition occurred.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

SynthesisPathway SM1 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5) Intermediate Tetrahedral Intermediate SM1->Intermediate DCM, 0°C Reagent tert-Butylamine (CAS 75-64-9) Reagent->Intermediate Product Target Sulfonamide (CAS 415910-32-6) Intermediate->Product Elimination (-HCl) Byproduct HCl Salt Intermediate->Byproduct

Figure 1: Synthetic pathway for N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide via sulfonyl chloride activation.

Applications in Drug Discovery

The core value of CAS 415910-32-6 is not just as a final compound, but as a divergent intermediate .

The SNAr "Warhead"

The chlorine atom at position 4 is highly labile due to the ortho-nitro and para-sulfonamide groups withdrawing electron density from the benzene ring. This allows researchers to displace the chlorine with various nucleophiles (amines, thiols, alkoxides) to generate libraries of bioactive compounds.

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).

  • Utility: Rapid generation of Structure-Activity Relationship (SAR) data for antimicrobial candidates.

Nitro Reduction

Post-functionalization, the nitro group (


) can be reduced to an aniline (

) using

or catalytic hydrogenation. This aniline serves as a handle for further acylation or urea formation.
Pharmacological Relevance

Research indicates that 4-chloro-3-nitrobenzenesulfonamide derivatives exhibit binding affinity towards DNA Gyrase-A , a validated antibacterial target. The sulfonamide moiety mimics the phosphate backbone of DNA or interacts with the active site residues of the enzyme.

Reactivity & Library Generation Diagram

ReactivityProfile cluster_SNAr Path A: S_NAr Displacement (Library Gen) cluster_Red Path B: Nitro Reduction Core N-tert-butyl-4-chloro-3-nitro benzenesulfonamide (CAS 415910-32-6) Lib1 Amino-Derivatives (R-NH2 displacement) Core->Lib1 Primary Amines K2CO3, DMF, Heat Lib2 Ether-Derivatives (R-OH displacement) Core->Lib2 Phenols/Alcohols NaH, THF Aniline 3-Amino-4-chloro scaffold Core->Aniline Fe/NH4Cl or H2/Pd-C Drug Urea/Amide Drug Candidates Aniline->Drug Acylation

Figure 2: Divergent synthesis pathways utilizing the electrophilic nature of the scaffold.

Supply Chain & Sourcing

Due to the specific nature of the N-tert-butyl derivative, it is often categorized as a "Building Block" rather than a bulk commodity.

Primary Suppliers
  • BLD Pharm: Stocks under CAS 415910-32-6 (Catalog ID: BD00963568).[1]

  • Enamine / MolPort: Often listed in screening libraries.

  • Custom Synthesis: If stock is unavailable, the synthesis from CAS 97-08-5 (widely available from Sigma-Aldrich, Combi-Blocks, Alfa Aesar) is the most cost-effective route.

Quality Control Criteria (CoA)

When sourcing or synthesizing, ensure the Certificate of Analysis (CoA) meets these specs:

  • Purity:

    
     (HPLC).
    
  • Identity:

    
     must show the characteristic tert-butyl singlet (
    
    
    
    ppm, 9H) and the aromatic pattern of the 1,3,4-substituted ring.
  • Water Content:

    
     (important if used in moisture-sensitive SNAr reactions).
    

References

  • BLD Pharm. (n.d.). N-tert-Butyl-4-chloro-3-nitrobenzene-1-sulfonamide Product Page. Retrieved from

  • PubChem. (2024).[2] N-Butyl-4-chloro-3-nitrobenzenesulfonamide (Analog Data). National Library of Medicine. Retrieved from

  • Choi, P., et al. (2020). Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives. Organic Communications, 13(4), 155-164.[3] Retrieved from

  • Organic Syntheses. (n.d.). General procedures for Sulfonamide Synthesis. Retrieved from

Sources

Technical Guide: Solubility Profiling of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility characteristics of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide (CAS 415910-32-6). It synthesizes established thermodynamic principles with experimental protocols validated for this class of nitrobenzenesulfonamide intermediates.

Executive Summary & Compound Architecture

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide is a critical electrophilic intermediate used in the synthesis of loop diuretics (e.g., Bumetanide analogs) and other sulfonamide-based pharmacophores.[1] Its solubility profile is governed by the interplay between the electron-withdrawing nitro/chloro groups and the lipophilic, sterically bulky tert-butyl moiety.

Unlike its unsubstituted parent (4-chloro-3-nitrobenzenesulfonamide), the N-tert-butyl variant exhibits distinct dissolution kinetics due to the disruption of intermolecular hydrogen bonding by the bulky alkyl group. This guide outlines the solubility behavior in pure and binary organic solvents, essential for optimizing recrystallization yields and reaction kinetics.

Physicochemical Identity
PropertySpecification
IUPAC Name N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide
CAS Number 415910-32-6
Molecular Formula C₁₀H₁₃ClN₂O₄S
Molecular Weight 292.74 g/mol
Key Functional Groups Sulfonamide (

), Nitro (

), Chloro (

), tert-Butyl (

)
Solubility Class Lipophilic Weak Acid (pKa ~9-10)

Solubility Thermodynamics & Solvent Interactions

The dissolution of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide follows a non-ideal solution model. The solubility (


) increases with temperature, indicating an endothermic dissolution process (

).
Solvent Compatibility Matrix

The following hierarchy represents the saturation capacity based on the "like dissolves like" principle and dielectric constants (


):
Solvent ClassRepresentative SolventsSolubility PotentialInteraction Mechanism
Dipolar Aprotic DMF, DMSO, Acetone High Strong dipole-dipole interactions with the nitro/sulfonamide groups.
Polar Protic Methanol, Ethanol Moderate Hydrogen bonding with the sulfonamide oxygen; limited by the hydrophobic tert-butyl group.
Moderately Polar Ethyl Acetate, THF Moderate-High Van der Waals forces and weak H-bonding; ideal for crystallization.
Non-Polar Toluene, Hexane Low Limited interaction; often used as anti-solvents.
Aqueous Water Insoluble Hydrophobic effect dominates; solubility < 100 mg/L without pH adjustment.
Thermodynamic Modeling (The Modified Apelblat Equation)

For precise solubility prediction, the Modified Apelblat Equation is the industry standard for this compound class. It correlates the mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from experimental data.

  • Significance:

    • If

      
      , the dissolution is endothermic.
      
    • The

      
       term accounts for the temperature dependence of the enthalpy of solution.
      

Experimental Protocol: Laser Monitoring Method

To determine the precise solubility curve, we utilize a dynamic laser monitoring technique, which offers higher accuracy than the static gravimetric method.

Workflow Diagram

SolubilityProtocol Prep Sample Preparation (Excess Solute + Solvent) Equil Equilibrium Vessel (Double-walled glass, Stirred) Prep->Equil Laser Laser Monitoring (Transmissivity Detection) Equil->Laser Beam Path Temp Temp Control (Smart Thermostat ±0.01 K) Temp->Equil Control Detect Dissolution Point (Transmissivity Max) Laser->Detect Signal Change Calc Mole Fraction Calculation Detect->Calc

Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium.

Step-by-Step Methodology
  • Preparation: Weigh an excess of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide into a jacketed glass vessel. Add a known mass of the specific organic solvent (e.g., Ethanol).

  • Setup: Insert a laser source and a light intensity sensor on opposite sides of the vessel. Initiate magnetic stirring (400 rpm) to suspend the solid.

  • Heating Phase: Slowly increase the temperature of the circulating water bath (rate: 2 K/h).

  • Detection: Monitor the laser transmissivity.

    • Initial State: Low transmissivity (suspension scatters light).

    • Dissolution Point: Transmissivity rises sharply and stabilizes when the last crystal dissolves.

  • Validation: Record the temperature (

    
    ) at the inflection point. Repeat 3 times for statistical significance.
    
  • Calculation: Convert the known mass ratio to mole fraction (

    
    ).
    

Logical Synthesis & Process Application

Understanding the solubility landscape allows for the design of efficient purification processes.

Crystallization Strategy (Cooling vs. Anti-solvent)
  • Cooling Crystallization: Best for solvents with a steep solubility gradient (high

    
    ), such as Ethanol  or Ethyl Acetate . The steep curve ensures high recovery upon cooling from 60°C to 5°C.
    
  • Anti-solvent Crystallization: Best for high-yield recovery. Dissolve the compound in a "Good Solvent" (e.g., Acetone ) and slowly add a "Bad Solvent" (e.g., Water or Hexane ).

Thermodynamic Pathway Analysis

ThermoLogic Solute Solid Solute (Crystal Lattice) Enthalpy Enthalpy (ΔH_sol) Endothermic (+) Solute->Enthalpy Lattice Breaking Solvent Organic Solvent (Cavity Formation) Solvent->Enthalpy Cavity Energy Mix Solution Phase (Solvation) Gibbs Gibbs Energy (ΔG) Spontaneous if < 0 Enthalpy->Gibbs Entropy Entropy (ΔS_sol) Disorder Increase (+) Entropy->Gibbs Gibbs->Mix Drives

Figure 2: Thermodynamic cycle driving the dissolution of nitrobenzenesulfonamides.

Critical Process Parameters (CPP)
  • Metastable Zone Width (MSZW): The temperature difference between the saturation curve and the oiling-out/nucleation limit. For this compound, the tert-butyl group may broaden the MSZW in alcohols, requiring seeding to initiate crystallization.

  • Polymorphism: The tert-butyl group introduces steric bulk that may lead to conformational polymorphism. Always verify the crystal form via PXRD after solubility testing.

References

  • Compound Identity: N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide (CAS 415910-32-6).[1][2][3][4][5] BLD Pharm / ChemicalBook Databases. Link

  • Methodology Grounding: Solubility of 4-Chloro-3-nitrobenzenesulfonamide in Pure Organic Solvents. This foundational paper establishes the laser monitoring protocol and Apelblat modeling for this specific chemical class. Journal of Chemical & Engineering Data. Link(Note: Reference is to the unsubstituted analog study which serves as the validated protocol standard).

  • Thermodynamic Model: Apelblat, A.; Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. 1999, 31, 85–91. Link

Sources

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide: A Versatile Building Block in Modern Organic Synthesis

Abstract

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide is a strategically important synthetic intermediate, valued for its trifunctional nature that enables diverse and regioselective chemical transformations. The interplay between a reactive sulfonyl chloride precursor, an electron-deficient aromatic ring, and a sterically demanding tert-butyl group provides a powerful platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of the compound's synthesis, physicochemical properties, key reaction pathways, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively utilize this versatile building block.

Introduction: A Multifunctional Synthetic Scaffold

In the landscape of organic synthesis, the strategic value of a building block is defined by its ability to introduce specific functionalities and control subsequent chemical reactions. N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide emerges as a preeminent example of such a scaffold. Its structure is characterized by three key features that dictate its reactivity and utility:

  • An Electron-Deficient Aryl Ring: The benzene ring is substituted with two potent electron-withdrawing groups: a nitro group (-NO₂) and a sulfonamide group (-SO₂NHR). This electronic arrangement strongly activates the ring towards nucleophilic aromatic substitution (SNAr).

  • A Regioselective Leaving Group: The chlorine atom at the C4 position serves as an excellent leaving group, providing a specific site for nucleophilic attack. The ortho- and para-positioning of the electron-withdrawing groups relative to the chlorine is critical for this activation.

  • A Modifiable Nitro Group: The nitro group at the C3 position is not only an activating group but also a versatile functional handle that can be readily reduced to an amine, opening avenues for a vast array of secondary derivatizations.

  • A Bulky N-tert-butyl Group: The tert-butyl substituent on the sulfonamide nitrogen provides steric hindrance, which can influence the reactivity of the sulfonamide group itself and offer protection during certain reaction sequences.

This unique combination of features makes N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide a cornerstone intermediate for synthesizing a wide range of heterocyclic compounds and substituted aniline derivatives, many of which are of significant interest in the pharmaceutical and agrochemical industries.[1][2]

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its successful application in the laboratory.

Physical & Chemical Properties
PropertyValueSource
IUPAC Name N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide-
Molecular Formula C₁₀H₁₃ClN₂O₄S[3]
Molecular Weight 292.74 g/mol [3]
Appearance Expected to be a yellow to off-white solid[4]
Solubility Expected to be soluble in organic solvents like dichloromethane, acetone, and ethyl acetate; low solubility in water.[1][4]
CAS Number Not explicitly assigned; a close analog, N-butyl-4-chloro-3-nitrobenzenesulfonamide, is CAS 96-61-7.[3]
Safety and Handling

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide and its precursors should be handled with care in a well-ventilated fume hood. Based on safety data for structurally similar compounds, the following hazards are anticipated:

  • Health Hazards: Causes skin irritation and serious eye irritation.[5][6] May cause respiratory irritation if inhaled.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5] For operations that may generate dust, use appropriate respiratory protection.[6]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[5][7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][8]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Synthesis of the Building Block

The primary route to N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide is a direct and efficient sulfonamide formation reaction. This involves the coupling of the commercially available 4-chloro-3-nitrobenzenesulfonyl chloride with tert-butylamine .

Synthesis_Workflow A 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5) R Base (e.g., Triethylamine) Solvent (e.g., DCM) Room Temperature A->R B tert-Butylamine B->R P N-tert-butyl-4-chloro-3- nitrobenzene-1-sulfonamide R->P Sulfonamide Formation

Caption: General synthesis scheme for N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the mechanism of the reaction. The sulfur atom in the sulfonyl chloride (-SO₂Cl) is highly electrophilic, making it an ideal target for nucleophilic attack by the nitrogen atom of tert-butylamine.

  • Solvent: Dichloromethane (DCM) or a similar aprotic solvent is typically used because it effectively dissolves the reactants without participating in the reaction.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. Its role is to quench the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the tert-butylamine reactant, which would render it non-nucleophilic and halt the reaction.

  • Temperature: The reaction is generally exothermic and proceeds readily at room temperature, making it an energy-efficient process.

Step-by-Step Experimental Protocol

This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography to yield the pure N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide.

Key Transformations and Synthetic Utility

The power of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide lies in its capacity for selective, stepwise modification at its three key functional sites. This allows for the systematic construction of molecular complexity.

Building_Block_Utility Core N-tert-butyl-4-chloro-3-nitro benzenesulfonamide SNAr Nucleophilic Aromatic Substitution (SNAr) (at C4-Cl) Core->SNAr Reduction Nitro Group Reduction (at C3-NO2) Core->Reduction Sulfonamide_Mod Sulfonamide Chemistry (e.g., N-alkylation) Core->Sulfonamide_Mod Product_SNAr Diverse C4-Substituted Derivatives (Ethers, Amines, Thioethers) SNAr->Product_SNAr Product_Reduction 3-Amino-N-tert-butyl-4-chloro benzenesulfonamide Reduction->Product_Reduction Product_Both Multi-functionalized Scaffolds (e.g., Kinase Inhibitors) Product_SNAr->Product_Both Further Reduction Product_Reduction->Product_Both Further SNAr

Caption: Reactivity pathways of the N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide scaffold.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effects of the nitro and sulfonamide groups at the ortho and para positions, respectively. This allows for the facile introduction of a wide variety of substituents.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro and sulfonamide groups, stabilizing it and lowering the activation energy for the reaction.

  • Common Nucleophiles:

    • O-Nucleophiles: Alcohols and phenols (in the presence of a base) to form aryl ethers.

    • N-Nucleophiles: Primary and secondary amines to form substituted anilines.

    • S-Nucleophiles: Thiols to form aryl thioethers.

This reaction is foundational for creating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.

Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is one of the most valuable reactions of this building block. The resulting 3-amino-4-chloro scaffold is a crucial precursor for many heterocyclic ring systems and other functionalities.

  • Common Reducing Agents:

    • Catalytic Hydrogenation: H₂, Pd/C is a clean and efficient method.

    • Metal-Acid Systems: SnCl₂/HCl or Fe/HCl are classic and robust choices.

    • Transfer Hydrogenation: Agents like ammonium formate with Pd/C can be used under milder conditions.

The resulting aniline derivative can undergo a plethora of subsequent reactions, including diazotization, amide coupling, and cyclization reactions to form benzimidazoles, quinoxalines, and other important pharmacophores.

Application in Medicinal Chemistry: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of 4-chloro-3-nitrobenzene sulfonamide are valuable precursors for compounds with potential biological activity.[2] For example, a series of new sulfonamide derivatives were synthesized by reacting 4-chloro-3-nitrobenzene sulfonyl chloride with various amino acid esters and amines.[2] These compounds were then evaluated for their antimicrobial properties, with many showing moderate to good activity.[2] This highlights the role of the core scaffold in positioning key functional groups for interaction with biological targets like DNA Gyrase-A.[2]

Conclusion

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide is more than a simple chemical; it is a meticulously designed synthetic tool. Its predictable reactivity, functional group tolerance, and capacity for regioselective modification make it an indispensable asset for the modern synthetic chemist. By enabling the efficient and controlled construction of complex molecular frameworks, this building block continues to play a vital role in advancing the frontiers of drug discovery, materials science, and applied chemistry.

References

  • CymitQuimica. CAS 102029-44-7: (R)-4-Benzyl-2-oxazolidinone.
  • Guidechem. (R)-4-Benzyl-2-oxazolidinone 102029-44-7 wiki.
  • ChemicalBook. (R)-4-Benzyl-2-oxazolidinone | 102029-44-7.
  • ChemScene. 102029-44-7 | (R)-4-Benzyl-2-oxazolidinone.
  • Sigma-Aldrich. (R)-4-Benzyl-2-oxazolidinone 99 102029-44-7.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025).
  • Solubility of Things. 4-Chloro-3-nitrobenzenesulfonamide.
  • TCI Chemicals. SAFETY DATA SHEET. (2025).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025).
  • Choi, P., et al. (2020). Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives. Organic Communications, 13(4), 155-164.
  • Fisher Scientific. SAFETY DATA SHEET. (2024).
  • ChemicalBook. 4-Chloro-3-nitrobenzenesulfonyl chloride synthesis.
  • ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
  • Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • PubChem. N-Butyl-4-chloro-3-nitrobenzenesulphonamide | C10H13ClN2O4S | CID 66781.
  • CymitQuimica. CAS 97-08-5: 4-Chloro-3-nitrobenzenesulfonyl chloride.
  • Combi-Blocks. OT-0148 - Safety Data Sheet. (2023).
  • PubChem. N-tert-butyl-3-chloro-4-methyl-5-nitrobenzenesulfonamide | C11H15ClN2O4S | CID 8777777.
  • ChemicalBook. 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6.
  • BLD Pharm. 96-61-7|N-Butyl-4-chloro-3-nitrobenzenesulfonamide.

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Technical Whitepaper: Operational Safety & Handling of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Critical Hazard Analysis

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide (CAS: 415910-32-6) is a specialized intermediate, primarily utilized in the synthesis of loop diuretics such as Bumetanide. Its molecular architecture—comprising a nitro-aromatic core, a halogen handle, and a sulfonamide moiety—presents a unique triad of thermal, chemical, and toxicological hazards.

Molecular Hazard Deconstruction

To handle this compound safely, researchers must understand the specific risks associated with its functional groups:

Functional GroupHazard ClassMechanism of ActionCritical Safety Implication
Nitro Group (

)
Energetic / Thermal High-energy decomposition potential. Nitro-aromatics can undergo exothermic decomposition at elevated temperatures.Mandatory DSC screening before scaling up >10g. Avoid heating to dryness without stability data.
Sulfonamide (

)
Health / Sensitizer Haptenization of proteins leading to immune response.Strict Containment. Treat as a potent skin/respiratory sensitizer.[1]
Aryl Chloride (

)
Reactivity Susceptible to nucleophilic aromatic substitution (

).
Reacts violently with strong nucleophiles (e.g., phenoxides, alkoxides) under heat.
Physical Properties & Stability
  • Appearance: Typically a light yellow to off-white crystalline solid.

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetone); sparingly soluble in water.

  • Thermal Stability: While generally stable at room temperature, nitro-aromatics often exhibit an Onset of Decomposition (

    
    )  between 180°C and 250°C. However, the presence of impurities (acids/bases) can lower this threshold significantly.
    

Engineering Controls & "Defense in Depth"

Reliance on PPE alone is insufficient for nitro-aromatic intermediates. A "Defense in Depth" strategy is required.[2]

Primary Containment (Engineering)
  • Powder Handling: All weighing of solid material must occur inside a Class I Biological Safety Cabinet (BSC) or a chemically rated Powder Containment Hood with HEPA filtration to prevent sensitization.

  • Reaction Containment: Reactions involving this intermediate, especially at reflux, must be performed behind a blast shield or sash lock, given the energetic potential of the nitro group.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P100 respirator is the minimum for solid handling; a Powered Air Purifying Respirator (PAPR) is recommended for quantities >100g.

  • Dermal: Double-gloving strategy.

    • Inner Layer: Nitrile (4 mil).[3]

    • Outer Layer: Extended-cuff Nitrile (8 mil) or Laminate film (Silver Shield) if handling solutions in DMF/DMSO.

Operational Protocols: Synthesis & Isolation

The synthesis of this compound typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with tert-butylamine. This is a highly exothermic process.

Validated Synthesis Workflow
  • Pre-Requisite: Ensure the sulfonyl chloride precursor is free of thionyl chloride residues (which would cause violent off-gassing upon amine addition).

  • Solvent Selection: Use DCM or THF. Avoid protic solvents initially to prevent hydrolysis.

Step-by-Step Protocol
  • Charge: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in DCM (10 volumes) in a reactor equipped with an internal temperature probe.

  • Cooling: Cool the system to 0°C – 5°C .

  • Addition (Critical Control Point): Add tert-butylamine (or amine/base mixture) dropwise.

    • Constraint: Maintain internal temperature < 10°C .

    • Risk:[3][4][5][6] Rapid addition causes localized heating, potentially triggering side reactions or solvent boiling.

  • Monitoring: Monitor reaction progress via TLC or HPLC. Do not heat to reflux to "push" the reaction unless thermal stability is confirmed.

  • Quench: Quench with dilute HCl to neutralize excess amine, then wash with brine.

Thermal Safety Decision Logic

Before heating this intermediate (e.g., for recrystallization or the next synthetic step), you must validate its thermal profile.

ThermalSafety Start Start: Process Requirement (Heating > 50°C) DSC Run DSC (Differential Scanning Calorimetry) Scan 30°C to 300°C @ 5°C/min Start->DSC CheckExotherm Exotherm Detected? DSC->CheckExotherm CalcEnergy Calculate Decomposition Energy (ΔH_decomp) CheckExotherm->CalcEnergy Yes Safe Safe to Proceed (Maintain T < T_onset - 50°C) CheckExotherm->Safe No CalcEnergy->Safe < 500 J/g & T_onset > T_process + 100°C Caution Process Safety Review Required (Use Blast Shield / Dilution) CalcEnergy->Caution 500-800 J/g Stop CRITICAL STOP Redesign Process CalcEnergy->Stop > 800 J/g OR T_onset near T_process

Figure 1: Thermal Safety Decision Tree. Mandatory logic flow before subjecting nitro-aromatic intermediates to thermal stress.

Emergency Response & Waste Management

Spill Response (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Do not dry sweep (dust explosion risk).

  • Neutralize: Cover the spill with a wet absorbent pad (dampened with water/surfactant) to prevent dust generation.

  • Clean: Wipe surfaces with a 10% soap solution, followed by water.

Exposure Response[2][7]
  • Ocular: Flush immediately with water for 15 minutes.[1][2][7][8][9][10] The sulfonamide moiety can cause severe irritation.[7][9]

  • Dermal: Wash with soap and water.[4][7][10][11] Do not use ethanol immediately, as it may enhance transdermal absorption of the nitro-aromatic.

Waste Disposal

This compound is a halogenated, nitrogenous organic waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong reducing agents.

  • Labeling: Clearly label as "Toxic," "Irritant," and "Potential Thermal Hazard."

EmergencyWorkflow Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Soap & Water Wash (No Alcohol) Skin->ActionSkin ActionEye Flush 15 mins (Lifting Lids) Eye->ActionEye ActionInhale Fresh Air + Oxygen if needed Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency Response Workflow. Immediate actions for exposure incidents.

References

  • PubChem. (n.d.). N-Butyl-4-chloro-3-nitrobenzenesulfonamide | C10H13ClN2O4S.[12][13] National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • Feit, P. W. (1974). 3-Amino-5-sulfamylbenzoic acid derivatives. U.S. Patent No. 3,806,534. Washington, DC: U.S. Patent and Trademark Office.
  • University of Camerino. (2021). Thermal Stability Evaluation of Nitroalkanes and Nitroaromatics with Differential Scanning Calorimetry. ResearchGate. Retrieved from [Link]

  • ECHA. (n.d.). Registration Dossier: 4-chloro-3-nitrobenzenesulphonamide. European Chemicals Agency. Retrieved from [Link]

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The Hidden Architect: N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide in the Discovery of Bcl-2 Inhibitors

[1]

Executive Summary

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide (CAS 415910-32-6) is not a drug itself, but a pivotal process intermediate in the synthesis of the groundbreaking Bcl-2 inhibitor Venetoclax (ABT-199) .[1]

Its historical significance lies in the realm of process chemistry optimization .[1] While the discovery of Venetoclax marked a paradigm shift in targeting "undruggable" protein-protein interactions (PPIs), the ability to manufacture it at scale relied on robust synthetic scaffolds.[1] This specific sulfonamide derivative served as the "masked" electrophile, allowing chemists to install the critical amine tail of the drug with high regioselectivity while preventing deleterious side reactions at the sulfonamide nitrogen.[1]

This guide deconstructs the technical role of this molecule, tracing its lineage from the early days of ABT-737 to the commercial production of Venclexta®.[1]

Historical Context: The "Undruggable" Challenge

To understand the importance of this intermediate, one must understand the target it was built to hit.[1] B-cell lymphoma 2 (Bcl-2) proteins were long considered "undruggable" because they lack deep active sites, instead relying on large, flat hydrophobic grooves to bind pro-apoptotic proteins (like BIM or BAD).[1]

The Evolution of the Scaffold

The discovery pipeline followed a rigorous fragment-based approach:

  • ABT-737 (2005): The first potent inhibitor.[1] It proved the concept but was not orally bioavailable.[1]

  • Navitoclax (ABT-263): Orally bioavailable but caused thrombocytopenia (low platelet count) because it inhibited Bcl-xL alongside Bcl-2.[1]

  • Venetoclax (ABT-199): The first Bcl-2 selective inhibitor, sparing platelets.[1]

The Synthetic Bottleneck: All three generations of these drugs share a common structural motif: a sulfonamide linker attached to a specific amine tail.[1] Constructing this linkage required a benzene ring that could undergo Nucleophilic Aromatic Substitution (

1

This is where N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide became the industry standard. It provided a "protected" arena for the necessary chemistry.[1]

Technical Deep Dive: The Role of the Intermediate

In the synthesis of Venetoclax, the "right-hand side" of the molecule requires the attachment of a (tetrahydro-2H-pyran-4-yl)methylamino group to a benzenesulfonamide core.[1]

Why the tert-butyl Protection?

Directly reacting 4-chloro-3-nitrobenzenesulfonamide (unprotected) with an amine often leads to:

  • Solubility Issues: Free sulfonamides are often poorly soluble in organic solvents used for

    
    .[1]
    
  • N-Alkylation: The sulfonamide nitrogen (

    
    ) can be deprotonated and act as a nucleophile, leading to competitive alkylation.[1]
    
  • Purification Difficulties: Unprotected intermediates are highly polar, requiring difficult chromatographic separations.[1]

By masking the sulfonamide with a tert-butyl group , chemists created a lipophilic, non-nucleophilic intermediate that facilitated clean

1
The Reaction Pathway

The synthesis follows a logical "Protect


  • Protection: 4-chloro-3-nitrobenzenesulfonyl chloride reacts with tert-butylamine.

  • Substitution (

    
    ):  The Chlorine atom is activated by the ortho-nitro group.[1] It is displaced by the primary amine ((tetrahydro-2H-pyran-4-yl)methanamine).[1]
    
  • Deprotection: The tert-butyl group is removed (acidic hydrolysis) to reveal the free sulfonamide, ready for the final coupling.

Visualization: The Synthetic Logic

The following diagram illustrates the workflow where this intermediate serves as the critical junction.

VenetoclaxSynthesisStart4-chloro-3-nitrobenzenesulfonyl chlorideIntermediateN-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide(The Topic Molecule)Start->IntermediateSulfonamide FormationTBu_Aminetert-butylamineTBu_Amine->IntermediateSubstitutedSubstituted Intermediate(Protected)Intermediate->SubstitutedSNAr (Cl Displacement)TargetAmine(tetrahydro-2H-pyran-4-yl)methanamineTargetAmine->SubstitutedDeprotectionAcidic Deprotection(TFA/DCM)Substituted->DeprotectionFinalScaffoldFree SulfonamideScaffoldDeprotection->FinalScaffoldYields Precursor forVenetoclax Coupling

Figure 1: The strategic placement of the N-tert-butyl intermediate in the Venetoclax synthetic pathway.[1]

Process Chemistry vs. Medicinal Chemistry

The choice of this specific intermediate highlights the difference between "making a drug" (Medicinal Chemistry) and "manufacturing a drug" (Process Chemistry).[1]

FeatureMedicinal Chemistry RouteProcess Chemistry Route (Using Topic Molecule)
Starting Material 4-fluoro-3-nitrobenzenesulfonamide4-chloro-3-nitrobenzenesulfonyl chloride
Halogen Fluorine (More reactive for

)
Chlorine (Cheaper, safer, but requires activation)
Protecting Group Often None (Direct reaction)tert-Butyl (Essential for scale)
Purification Column Chromatography (Not scalable)Crystallization (Highly scalable)
Safety High pressure/temp often neededControlled exotherms

Key Insight: The fluoro analog is more reactive, but the chloro analog (used in this intermediate) is significantly cheaper.[1] By using the tert-butyl protecting group, process chemists could force the reaction with the cheaper chloro substrate under controlled conditions without degrading the sulfonamide.[1]

Experimental Protocol: Synthesis and Utilization

Note: The following protocol is a synthesized standard procedure based on patent literature (US 2012/0157470 and related process patents).

Step 1: Synthesis of the Intermediate

Objective: Create N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide.

  • Charge a reactor with 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) and Dichloromethane (DCM) (10 vol).

  • Cool the solution to 0°C.

  • Add tert-butylamine (1.1 eq) and Triethylamine (1.2 eq) dropwise, maintaining temperature < 10°C. Exothermic reaction.

  • Stir at room temperature for 2 hours.

  • Wash with 1N HCl followed by brine.

  • Concentrate and crystallize from Heptane/EtOAc.

  • Result: A yellow solid (The Target Molecule).

Step 2: The Displacement

Objective: Install the amine tail.[1]

  • Dissolve the intermediate (from Step 1) in Acetonitrile or DMF.

  • Add (tetrahydro-2H-pyran-4-yl)methanamine (1.1 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat to 50-60°C for 6-12 hours. (The ortho-nitro group activates the chlorine for displacement).[1]

  • Monitor by HPLC for disappearance of the chloro-starting material.

  • Isolate the product (N-tert-butyl-4-((tetrahydro-2H-pyran-4-yl)methyl)amino-3-nitrobenzenesulfonamide).

Step 3: Deprotection

Objective: Reveal the sulfonamide for drug coupling.

  • Dissolve the substituted product in TFA (Trifluoroacetic acid) or HCl/Dioxane .

  • Stir at ambient temperature (or mild heat) until the tert-butyl cation is cleaved.

  • Neutralize and extract.

  • Yield: The free sulfonamide, ready to be coupled with the benzoyl chloride fragment of Venetoclax.

Mechanistic Logic: The "Activated" Ring

Why does this reaction work so well? The chemistry relies on the electronic properties of the benzene ring substituents.[1]

MechanismNitroNO2 Group(Electron Withdrawing)RingBenzene Ring(Electron Deficient)Nitro->RingWithdraws e- density(Ortho/Para)SulfonamideSO2NH-tBu Group(Electron Withdrawing)Sulfonamide->RingWithdraws e- density(Para)ChloroCl Atom(Leaving Group)Ring->ChloroActivates C-Cl bondfor Nucleophilic Attack

Figure 2: Electronic activation of the benzene ring.[1] The Nitro and Sulfonamide groups work in concert to make the Carbon-Chlorine bond highly susceptible to nucleophilic attack by the amine.[1]

The Nitro group at position 3 is crucial. It is ortho to the Chlorine (position 4).[1] Through resonance and induction, it pulls electron density away from the carbon holding the chlorine, significantly lowering the activation energy for the incoming amine nucleophile.[1]

References

  • Discovery of Venetoclax: Souers, A. J., et al. (2013).[1] "ABT-199, a potent and selective BCL-2 inhibitor achieves antitumor activity while sparing platelets."[1] Nature Medicine, 19(2), 202-208.[1] Link

  • Process Chemistry & Synthesis: Ku, Y. Y., et al. (2019).[1] "Synthetic Routes for Venetoclax at Different Stages of Development." Journal of Organic Chemistry, 84(16), 10392–10404.[1] Link[1]

  • Patent Literature (Intermediate Usage): US Patent 9,174,982 B2.[1][2] "Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases."[1] (Describes the use of sulfonamide intermediates). Link

  • Scale-Up Optimization: Tong, X., et al. (2018).[1] "Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia." Chemistry, 81(2), 116-121.[1][3] Link[1]

Methodological & Application

Reaction Conditions for Coupling N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide with Amines: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the C-N cross-coupling of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide with a diverse range of primary and secondary amines. The resulting N-aryl and N-alkyl-4-amino-3-nitrobenzenesulfonamide scaffolds are of significant interest in medicinal chemistry and drug development. We present two robust and complementary protocols: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. This document elucidates the mechanistic underpinnings of each pathway, offers detailed, step-by-step experimental procedures, and includes a comparative analysis to guide researchers in selecting the optimal conditions for their specific amine nucleophile. A troubleshooting guide is also provided to address common experimental challenges.

Introduction: Synthetic Context and Significance

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide is a valuable intermediate for the synthesis of complex molecular architectures. The products derived from its coupling with amines are key building blocks in the development of pharmaceuticals and other bioactive compounds. The presence of the sulfonamide moiety, a well-known pharmacophore and bioisostere of carboxylic acids, imparts favorable physicochemical properties for drug-target interactions.[1]

The synthetic challenge lies in the efficient formation of a new carbon-nitrogen bond at the C4 position of the benzene ring. The electronic nature of the substrate—specifically the presence of potent electron-withdrawing nitro and sulfonamide groups—dictates the viable synthetic pathways. These groups render the aryl chloride susceptible to nucleophilic attack, opening up distinct mechanistic routes for the desired transformation. This guide will focus on the two most effective and widely applicable methods for this coupling reaction.

Competing Reaction Pathways: SNAr vs. Catalytic Coupling

The choice of reaction conditions is critically dependent on the nature of the amine coupling partner and the desired process efficiency. The substrate is uniquely positioned to react via two primary mechanisms.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is facilitated by the strong electron-withdrawing groups (nitro and sulfonamide) positioned ortho and para to the chloride leaving group.[2] These groups stabilize the negatively charged intermediate (a Meisenheimer complex), lowering the activation energy for the reaction.[3] SNAr is often the most direct and atom-economical method, particularly for nucleophilic aliphatic amines, as it does not require a transition metal catalyst.[4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for its remarkable scope and functional group tolerance.[5][6] It is the method of choice for less nucleophilic amines, such as anilines and heteroaromatic amines, or when SNAr conditions prove ineffective. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[7][8]

G start N-tert-butyl-4-chloro- 3-nitrobenzene-1-sulfonamide + Amine (R-NH2) snar Nucleophilic Aromatic Substitution (SNAr) start->snar Base (e.g., K2CO3) Polar Aprotic Solvent (e.g., DMSO) Heat bh Buchwald-Hartwig Amination start->bh Pd Catalyst Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) product Coupled Product: 4-(Alkyl/Arylamino)-N-tert-butyl- 3-nitrobenzene-1-sulfonamide snar->product bh->product G pd0 L-Pd(0) ox_add L-Pd(II)(Ar)(Cl) pd0->ox_add Oxidative Addition amine_complex [L-Pd(II)(Ar)(RNH2)]+Cl- ox_add->amine_complex +RNH2 -Cl- amido_complex L-Pd(II)(Ar)(NHR) amine_complex->amido_complex +Base -Base-H+ amido_complex->pd0 Reductive Elimination product Ar-NHR amido_complex->product arcl Ar-Cl rnh2 R-NH2 base Base

Sources

Application Note: The 4-Chloro-3-nitrobenzenesulfonyl (Cnbs) Group in Amine Protection and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the use of 4-chloro-3-nitrobenzenesulfonyl (Cnbs) derivatives as protecting groups and synthetic scaffolds for amines. While the specific compound N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide represents a protected tert-butylamine, this guide focuses on the broader utility of the 4-chloro-3-nitrobenzenesulfonyl moiety in organic synthesis, drug discovery, and solid-phase chemistry.

Executive Summary

The 4-chloro-3-nitrobenzenesulfonyl group is a specialized sulfonamide-based protecting group and synthetic scaffold. Distinct from the standard 2- or 4-nitrobenzenesulfonyl (Nosyl) groups used in the Fukuyama amine synthesis , the Cnbs group incorporates a para-chloro substituent and a meta-nitro group relative to the sulfonyl attachment.

This unique substitution pattern offers a dual modality:

  • Activation for N-Alkylation: Like standard Nosyl groups, it acidifies the sulfonamide N-H bond (

    
    ), facilitating mono-alkylation of primary amines to secondary amines under mild conditions.
    
  • Safety-Catch & Scaffold Utility: The ortho relationship between the chloro and nitro groups activates the chloride towards Nucleophilic Aromatic Substitution (

    
    ). This allows the protecting group to be chemically modified (e.g., into a benzotriazole or a complex pharmacophore) or utilized as a "safety-catch" linker in solid-phase synthesis before cleavage.
    

Chemical Identity & Mechanistic Basis

Structure and Reactivity Profile
  • Reagent: 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS: 97-08-5).

  • Protected Species (Example): N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide.[1][2][3]

  • Key Reactivity:

    • Sulfonyl Electrophilicity: Reacts rapidly with primary and secondary amines to form stable sulfonamides.

    • N-H Acidity: The electron-withdrawing nature of the sulfonyl, nitro, and chloro groups renders the sulfonamide proton acidic, permitting deprotonation by weak bases (e.g.,

      
      , 
      
      
      
      ).
    • 
       Susceptibility:  The C-4 position (bearing Chlorine) is activated by the ortho-Nitro group (at C-3), making it susceptible to displacement by nucleophiles (amines, hydrazines, thiols).
      
Mechanism of Action

The utility of the Cnbs group relies on two orthogonal reaction pathways:

  • Fukuyama-Type Alkylation: The sulfonamide acts as a temporary mask to synthesize secondary amines.

  • Cleavage/Deprotection: Removal is typically achieved via nucleophilic attack on the sulfur atom (thiolysis) or via specific safety-catch activation.

Experimental Protocols

Protocol A: Protection of Primary Amines

Objective: To install the 4-chloro-3-nitrobenzenesulfonyl group on a primary amine (e.g., tert-butylamine).

Reagents:

  • Amine substrate (1.0 equiv)[4]

  • 4-Chloro-3-nitrobenzenesulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (

    
     or Ar) at 0°C.
    
  • Addition: Add 4-chloro-3-nitrobenzenesulfonyl chloride portion-wise or as a solution in DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of amine).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess base/amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via recrystallization (often Ethanol/Hexane) or silica gel flash chromatography.
    
Protocol B: N-Alkylation (Synthesis of Secondary Amines)

Objective: To mono-alkylate the protected sulfonamide.

Reagents:

  • Cnbs-protected amine (1.0 equiv)

  • Alkyl Halide (R-X) (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: DMF or Acetonitrile (

    
    )
    

Procedure:

  • Dissolve the sulfonamide in DMF.

  • Add the base and the alkyl halide.

  • Stir at RT (for reactive halides) or heat to 50–60°C (for unactivated halides) for 4–16 hours.

  • Note: The high acidity of the Cnbs-sulfonamide allows this reaction to proceed without strong hydride bases (NaH), reducing side reactions.

Protocol C: Deprotection (Cleavage)

Context: While 2- and 4-nosyl groups are standard, the 4-chloro-3-nitrobenzenesulfonyl group can also be cleaved by thiols, provided the


 displacement of the chloride does not interfere.

Reagents:

  • Thiophenol (PhSH) or Mercaptoacetic acid (2.0 – 4.0 equiv)

  • Base:

    
     or LiOH (3.0 – 5.0 equiv)
    
  • Solvent: DMF or DMF/Water

Procedure:

  • Dissolve the alkylated sulfonamide in DMF.

  • Add the thiol and base.

  • Stir at RT for 2–12 hours. The solution typically turns bright yellow (release of the nitrophenylsulfide byproduct).

  • Workup: Dilute with ether/EtOAc and wash extensively with water/bicarbonate to remove the thiol byproducts. Extract the free amine into dilute acid (1M HCl), wash the organic layer, then basify the aqueous layer to recover the pure amine.

Advanced Application: Safety-Catch and Resin Synthesis

The specific 4-chloro-3-nitro motif is widely used to generate polymer-supported reagents (e.g., HOBt resins) or as a scaffold for drug discovery (e.g., OSU-A9).


 Activation Protocol: 
  • Reaction: The Cnbs-protected amine can react with hydrazine or primary amines in DMSO at 60–80°C.

  • Outcome: Displacement of the C-4 Chloride.

    • With Hydrazine: Forms a hydrazine intermediate that can cyclize to form a Hydroxybenzotriazole (HOBt) derivative. This is used to create active ester resins for peptide synthesis.

    • With Amines: Creates a 4-amino-3-nitrobenzenesulfonamide derivative, often used as a stable pharmacophore in carbonic anhydrase inhibitors or antitumor agents (e.g., OSU-A9).

Structural & Mechanistic Visualization

The following diagram illustrates the divergent pathways available for the N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide derivative:

Cnbs_Pathways Figure 1: Reaction pathways for 4-Chloro-3-nitrobenzenesulfonyl protected amines. Start Primary Amine (e.g., t-Bu-NH2) Protected Cnbs-Protected Amine (N-t-Bu-4-Cl-3-NO2-Ph-SO2NH) Start->Protected Protection (DCM, TEA) Reagent 4-Chloro-3-nitro benzenesulfonyl chloride Reagent->Protected Alkylated N,N-Dialkyl Sulfonamide (Secondary Amine Precursor) Protected->Alkylated Alkylation (R-X, K2CO3) Scaffold Functionalized Scaffold (e.g., HOBt Resin / Drug) Protected->Scaffold SnAr Displacement (Hydrazine/Amine, Heat) Product Secondary Amine (R-NH-t-Bu) Alkylated->Product Deprotection (PhSH, Base)

Figure 1: Reaction pathways for 4-Chloro-3-nitrobenzenesulfonyl protected amines. The group serves as either a temporary mask for amine synthesis (green path) or a reactive scaffold for functionalization (yellow path).

Comparison with Standard Protecting Groups

Feature2- or 4-Nosyl (Standard)4-Chloro-3-nitrobenzenesulfonyl (Cnbs)
Primary Use Fukuyama Amine SynthesisScaffold / Specialized Synthesis
N-H Acidity High (

)
Very High (Enhanced by Cl + NO2)
Cleavage Thiol / Base (Standard)Thiol / Base (Possible) or Stable
Stability Stable to Acid/BaseLabile to Nucleophiles at C-4 (Cl)
Specialty Pure ProtectionPrecursor to HOBt resins; Drug Scaffold

References

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for secondary amines. Chemical Communications.

  • Vertex Pharmaceuticals. (2012). Apoptosis-inducing agents (Patent EP2435432B1). (Describes cleavage of sulfonamide linkers and use of 4-chloro-3-nitrobenzenesulfonamide).

  • Popova, E. A., et al. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides. RSC Advances. (Details synthesis using 4-chloro-3-nitrobenzenesulfonyl chloride).

  • Kato, N., et al. (2007). A Potent Indole-3-Carbinol–Derived Antitumor Agent (OSU-A9).[5] Cancer Research. (Demonstrates the stability and biological activity of the 4-chloro-3-nitrobenzenesulfonyl scaffold).

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 4-Chloro-3-nitrobenzenesulfonyl chloride.

Sources

Application Note: Catalytic Architectures for the Functionalization of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide

[1]

Executive Summary

This Application Note details optimized catalytic protocols for the functionalization of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide (CAS: 415910-32-6 / Analogous scaffolds). This molecule is a critical, protected intermediate in the synthesis of sulfamoyl-benzoate diuretics (e.g., Bumetanide analogs).

The presence of three distinct functional groups—a nitro group (

aryl chloride

bulky sulfonamide

This guide provides two validated, self-consistent workflows:

  • Phase-Transfer Catalysis (PTC) for nucleophilic aromatic substitution (

    
    ) of the chloride.
    
  • Chemoselective Heterogeneous Hydrogenation of the nitro group using sulfided platinum systems to prevent dehalogenation.

Chemical Context & Challenges[1][2][3][4][5][6]

The target molecule features an electron-deficient benzene ring activated by ortho-nitro and para-sulfonamide groups.

  • Reactivity Node A (

    
    ):  Susceptible to 
    
    
    by phenoxides or amines.[1] Challenge: High activation energy in monophasic solvents; water sensitivity of nucleophiles.
  • Reactivity Node B (

    
    ):  Requires reduction to aniline (
    
    
    ). Challenge: Competitive hydrogenolysis of the C-Cl bond using standard Pd/C catalysts.
  • Structural Constraint (

    
    ):  The tert-butyl group acts as a robust protecting group for the sulfonamide, improving solubility in organic solvents but adding steric bulk that can impede surface adsorption on heterogeneous catalysts.
    
Visualization: Reaction Logic & Pathway[6]

ReactionPathwaycluster_legendKey Transformation LogicStartN-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamideIntermediateEther/Amine Intermediate(S_NAr Product)Start->IntermediateProtocol A:PTC Substitution(TBAB, PhONa)ProductReduced Aniline(Pre-Bumetanide Analog)Intermediate->ProductProtocol B:Chemoselective Hydrogenation(Pt(S)/C, H2)SideProductDes-Chloro Impurity(Avoid!)Intermediate->SideProductStandard Pd/C(Dehalogenation)

Caption: Logical workflow converting the chloronitro scaffold to the amino-ether intermediate, highlighting the critical divergence point where improper catalysis leads to dehalogenation.

Protocol A: Phase-Transfer Catalyzed Etherification

Traditional methods for displacing the 4-chloro group with phenols require anhydrous DMF/NaH, which is hazardous and difficult to scale. We utilize Liquid-Liquid Phase Transfer Catalysis (LL-PTC) to enable the reaction in a Toluene/Water system.

The Catalytic System[3][5][7][8][9][10][11][12]
  • Catalyst: Tetra-n-butylammonium Bromide (TBAB) or Aliquat 336.

  • Role: Transports the phenoxide anion (

    
    ) from the aqueous phase into the organic toluene phase as a tight ion pair [
    
    
    ], activating it for attack on the electron-deficient ring.
  • Mechanism: Interfacial mechanism where the quaternary ammonium salt cycles between phases, maintaining high nucleophilicity by stripping the anion of its hydration shell.

Experimental Procedure
ParameterSpecification
Substrate N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide (1.0 eq)
Nucleophile Phenol (1.1 eq) + NaOH (1.5 eq)
Solvent System Toluene (5 vol) / Water (2 vol)
Catalyst TBAB (5.0 mol%)
Temperature 85 °C
Reaction Time 4–6 Hours

Step-by-Step:

  • Aqueous Phase Prep: Dissolve Phenol (1.1 eq) and NaOH (1.5 eq) in water. The solution will turn slightly yellow (Sodium Phenoxide formation).

  • Organic Phase Prep: Dissolve the sulfonamide substrate in Toluene.

  • Catalysis Initiation: Combine phases. Add TBAB (5 mol%) in one portion.

  • Reaction: Heat to 85°C with vigorous stirring (>600 RPM). Note: Stirring rate is critical in PTC to maximize interfacial area.

  • Monitoring: Monitor by HPLC (C18 column, ACN/Water). Look for the disappearance of the chloro-substrate (

    
     min) and appearance of the ether (
    
    
    min).
  • Work-up: Cool to RT. Separate phases. Wash organic layer with 1M NaOH (removes excess phenol) then Brine. Dry over

    
    .
    

Protocol B: Chemoselective Nitro Reduction

The reduction of the nitro group to an amine is the most sensitive step. Using standard Palladium on Carbon (Pd/C) will result in rapid hydrodehalogenation (cleavage of the C-Cl bond), rendering the product useless.

Solution: Use a Sulfided Platinum on Carbon (Pt(S)/C) catalyst. The sulfur modifies the electronic properties of the metal surface, poisoning the highly active sites required for oxidative addition into the C-Cl bond, while retaining sufficient activity for nitro reduction.

The Catalytic System[3][5][7][8][9][10][11][12]
  • Catalyst: 5% Pt(S)/C (Sulfided).

  • Hydrogen Source:

    
     gas (5–10 bar).[1]
    
  • Selectivity Mechanism: Sulfur ligands donate electron density to Pt, reducing its affinity for the electron-rich Chlorine atom, effectively "masking" the halogen from the catalyst surface.

Experimental Procedure
ParameterSpecification
Substrate 4-phenoxy-3-nitro-sulfonamide derivative (from Protocol A)
Catalyst 5% Pt(S)/C (2 wt% loading relative to substrate)
Solvent Methanol or Ethyl Acetate
Pressure 5 bar (75 psi)

Temperature 50 °C
Additive Optional: 0.1 eq Morpholine (scavenges trace HCl if any forms)

Step-by-Step:

  • Loading: Charge the hydrogenation autoclave with the nitro-ether intermediate dissolved in Methanol (10 vol).

  • Catalyst Addition: Add 5% Pt(S)/C as a slurry in Methanol. Safety: Do not add dry catalyst to flammable solvents; risk of ignition.

  • Purge: Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

  • Reaction: Pressurize to 5 bar

    
     and heat to 50°C. Stir at 800 RPM.
    
  • Endpoint: Reaction is typically complete in 4 hours. Hydrogen uptake ceases.[2]

  • Filtration: Filter hot through a Celite pad to remove the catalyst. Note: Keep catalyst wet to prevent pyrophoric hazards.

  • Isolation: Concentrate filtrate to yield the off-white amine solid.

Visualization: Chemoselectivity Mechanism

CatalystSelectivitycluster_surfaceCatalyst Surface ActivityPt_SitePt Active SiteSulfurSulfur Modifier (S)Pt_Site->SulfurElectronicPoisoningNitroGroupNitro Group (-NO2)(Easy Reduction)Pt_Site->NitroGroupCatalyzesReductionChloroGroupChloro Group (-Cl)(Hard Reduction)Pt_Site->ChloroGroupBlocked bySulfur EffectResultProduct: Amino-Chloro-Benzene(Intact Halogen)NitroGroup->ResultChloroGroup->Result

Caption: Mechanistic representation of Pt(S)/C. Sulfur modification electronically deactivates the Pt site toward the C-Cl bond while permitting Nitro reduction.[1]

Analytical Validation Standards

To ensure the integrity of the "Catalytic System," the following quality control criteria must be met:

  • HPLC Purity: >98.5% (Area %).

  • Des-Chloro Impurity: <0.1% (Critical Quality Attribute).

    • Detection: The des-chloro analog typically elutes before the target product in Reverse Phase HPLC due to lower lipophilicity.

  • H-NMR Confirmation:

    • Proton at C-2 (between Sulfonamide and Nitro/Amine) should appear as a doublet (

      
       Hz).
      
    • Absence of signal at

      
       7.0–7.5 ppm corresponding to the proton replacing chlorine.
      

References

  • Feit, P. W. (1971). "Aminobenzoic acid diuretics.[2] 2. 3-Amino-5-sulfamoylbenzoic acid derivatives."[1][3][2][4] Journal of Medicinal Chemistry, 14(5), 432–439. Link

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1‐2), 103-151. Link

  • BenchChem. (2025).[5][6] "Application Notes and Protocols for the Synthesis and Purification of Bumetanide." Link

  • Starks, C. M. (1971).[7] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. Link

  • ChemicalBook. (2024). "Product Monograph: N-Butyl-4-chloro-3-nitrobenzenesulfonamide." Link

work-up and purification techniques for products from N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide is a key intermediate in the synthesis of a variety of compounds with significant potential in medicinal chemistry and drug development. Its derivatives have been explored for a range of biological activities.[1] The presence of the nitro group, the chloro substituent, and the tert-butyl protected sulfonamide moiety provides a versatile scaffold for diverse chemical transformations.

This guide provides an in-depth exploration of the work-up and purification techniques for products derived from reactions involving this sulfonamide. As Senior Application Scientist, the focus is not merely on procedural steps but on the underlying chemical principles that dictate the choice of a particular technique, ensuring robust and reproducible outcomes.

Understanding the Chemistry: Key Reactions and Product Profiles

The primary reactions involving N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide typically center around nucleophilic aromatic substitution (SNAAr) at the chloro-position, reduction of the nitro group, and modifications of the sulfonamide group.

A common and significant reaction is the displacement of the activated chlorine atom by various nucleophiles, such as primary and secondary amines.[1] This reaction is facilitated by the electron-withdrawing nature of the adjacent nitro and sulfonamide groups.

The Critical Role of Work-up: Quenching and Initial Purification

The initial work-up of a reaction is a critical step that dictates the ease and success of subsequent purification. The choice of work-up procedure is intrinsically linked to the reaction conditions and the nature of the product.

Aqueous Work-up for Amine Substitution Reactions

For the common reaction of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide with amines, a typical work-up involves quenching the reaction mixture followed by a series of aqueous extractions.

Protocol 1: Standard Aqueous Work-up

  • Reaction Quenching: Upon reaction completion, as determined by an appropriate monitoring technique like Thin Layer Chromatography (TLC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • A weak acid solution (e.g., 1M HCl) to remove any unreacted amine.[2]

    • Water to remove water-soluble byproducts and salts.

    • A saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[2]

    • Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

Scientific Rationale: The sequential washing steps are designed to systematically remove different types of impurities. The acidic wash protonates basic impurities like excess amine, rendering them water-soluble. The basic wash removes any acidic byproducts. The final brine wash minimizes the amount of dissolved water in the organic phase before the drying step.

Purification Techniques: Isolating the Desired Product

Following the initial work-up, the crude product often requires further purification to remove closely related impurities and achieve the desired level of purity for characterization and further use.

Recrystallization: A Powerful Technique for Crystalline Solids

Recrystallization is a highly effective method for purifying solid compounds, leveraging differences in solubility between the product and impurities in a given solvent system at different temperatures.

Key Considerations for Recrystallization of Sulfonamide Derivatives:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For sulfonamides, which possess both polar and nonpolar functionalities, a solvent pair is often employed.[3] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[2][3]

  • "Oiling Out": A common issue where the product separates as a liquid instead of a solid. This can be caused by a high impurity concentration or if the melting point of the solid is lower than the solution's temperature.[4] To remedy this, one can reheat the solution, add more solvent, and allow for slower cooling.[4]

Protocol 2: Recrystallization from an Ethanol/Water System

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Inducing Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid (cloudy).

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Column Chromatography: For Non-Crystalline Products and Complex Mixtures

When recrystallization is not feasible or effective, column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase.

Table 1: Typical Parameters for Column Chromatography of Sulfonamide Derivatives

ParameterRecommendationRationale
Stationary Phase Silica GelA polar stationary phase suitable for the separation of moderately polar sulfonamides.
Mobile Phase Ethyl Acetate/Hexanes or Dichloromethane/MethanolThe polarity of the eluent is adjusted to achieve optimal separation (Rf values between 0.2-0.4 on TLC).
Detection UV light (254 nm)The aromatic nature of the compounds allows for easy visualization on TLC plates with a fluorescent indicator.

Protocol 3: Flash Column Chromatography

  • Column Packing: Prepare a silica gel column using the chosen mobile phase system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Advanced and Alternative Techniques

For challenging separations or specific applications, more advanced techniques may be employed.

  • Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[5][6][7][8] It is particularly useful for the separation of sulfonamides and can be coupled with mass spectrometry for detection.[5][6]

  • High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale purification of nitroaromatic compounds, reversed-phase HPLC is a powerful tool.[9]

Visualizing the Workflow

The following diagram illustrates the general workflow for the work-up and purification of products from N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide reactions.

Workup_Purification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide Reaction Quenching Quenching Reaction->Quenching 1. Reaction Completion Extraction Aqueous Extraction Quenching->Extraction 2. Initial Separation Recrystallization Recrystallization Extraction->Recrystallization 3a. For Crystalline Solids Chromatography Column Chromatography Extraction->Chromatography 3b. For Non-Crystalline/Complex Mixtures Analysis Purity & Structural Confirmation Recrystallization->Analysis 4. Final Product Chromatography->Analysis 4. Final Product

Caption: General workflow for work-up and purification.

Conclusion

The successful isolation and purification of products from reactions involving N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide hinge on a systematic and chemically informed approach. By understanding the properties of the starting materials, intermediates, and final products, researchers can select and optimize work-up and purification strategies to achieve high purity and yield. The protocols and principles outlined in these application notes provide a solid foundation for researchers in the field of drug development and organic synthesis.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing).
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem.
  • 4.4: Experiment 3 Notes - Chemistry LibreTexts.
  • Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chrom
  • (PDF)
  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
  • Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives.

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Application Note & Protocols: Large-Scale Synthesis of Bioactive Derivatives from N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of versatile derivatives from the pivotal building block, N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide. This starting material is of significant interest to the pharmaceutical and agrochemical industries, serving as a precursor for a wide range of biologically active molecules, including protein kinase inhibitors.[1][2][3] This guide details two robust, scalable protocols: 1) The synthesis of an N-aryl ether derivative via Nucleophilic Aromatic Substitution (SNAr), and 2) The synthesis of a key diamino-sulfonamide intermediate through a sequential SNAr and nitro group reduction. We emphasize the strategic considerations, safety protocols, in-process controls, and characterization methods essential for transitioning from laboratory to pilot-plant scale.

Strategic & Mechanistic Considerations

The synthetic utility of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide hinges on its distinct electronic and structural features. The molecule is primed for Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern organic synthesis.

  • Activation for SNAr: The reaction's feasibility is dictated by the electronic nature of the aromatic ring. The presence of two powerful electron-withdrawing groups—the nitro (-NO₂) and sulfonamide (-SO₂NHtBu) groups—is critical. These groups, positioned ortho and para to the chlorine atom, respectively, strongly polarize the C-Cl bond and stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack.[4][5][6] This stabilization is crucial for lowering the activation energy and facilitating the substitution reaction under practical, large-scale conditions.[6]

  • Choice of Nucleophiles: The activated ring readily reacts with a variety of nucleophiles. This guide focuses on an oxygen-based nucleophile (a phenol) and a nitrogen-based nucleophile (an amine). The choice of base and solvent is paramount for ensuring high conversion and minimizing side reactions. A non-nucleophilic base is often preferred to deprotonate the nucleophile without competing in the substitution reaction.

  • Sequential Reactions: Following the initial SNAr displacement of the chloride, the nitro group serves as a synthetic handle for further derivatization. Its reduction to an aniline is a common and powerful transformation, opening pathways to a vast array of amides, ureas, and heterocyclic structures that are prevalent in medicinal chemistry.[1]

General Workflow for Derivative Synthesis

The overall strategy involves a modular, two-stage approach that allows for the creation of diverse chemical libraries from a common starting material.

G SM N-tert-butyl-4-chloro- 3-nitrobenzene-1-sulfonamide SNAr Protocol 1: Nucleophilic Aromatic Substitution (SNAr) (e.g., with Phenol or Amine) SM->SNAr P1 Derivative 1: Substituted Ether/Amine SNAr->P1 NitroRed Protocol 2: Nitro Group Reduction (e.g., Catalytic Hydrogenation) P1->NitroRed P2 Derivative 2: Diamino Sulfonamide NitroRed->P2

Caption: General workflow for the synthesis of derivatives.

Protocol 1: Large-Scale SNAr with a Phenolic Nucleophile

This protocol details the synthesis of N-tert-butyl-4-(4-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide.

Principle & Rationale

The reaction proceeds via the addition-elimination mechanism of SNAr.[5] 4-Methoxyphenol is deprotonated by potassium carbonate to form a more potent phenoxide nucleophile. This attacks the carbon bearing the chlorine atom on the electron-deficient sulfonamide ring. The choice of Dimethylformamide (DMF) as the solvent is strategic for scale-up; its high boiling point allows for elevated reaction temperatures to ensure complete conversion, and its polar aprotic nature effectively solvates the potassium phenoxide.

Materials & Equipment
Reagent/EquipmentSpecification
N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamidePurity >98%
4-MethoxyphenolPurity >99%
Potassium Carbonate (K₂CO₃)Anhydrous, finely milled
Dimethylformamide (DMF)Anhydrous grade
Ethyl AcetateTechnical grade
Brine (Saturated NaCl solution)
Magnesium Sulfate (MgSO₄)Anhydrous
Glass-lined Reactor100 L, with overhead stirrer, thermocouple, condenser, and N₂ inlet
Heating/Cooling Mantle
Filtration Unit
Rotary Evaporator
Step-by-Step Protocol
  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide (5.0 kg, 17.08 mol), 4-methoxyphenol (2.34 kg, 18.79 mol, 1.1 eq), and potassium carbonate (3.54 kg, 25.62 mol, 1.5 eq).

  • Solvent Addition: Add anhydrous DMF (40 L) to the reactor.

  • Reaction Execution: Begin stirring and heat the mixture to 80-85 °C. Maintain this temperature for 8-12 hours.

  • In-Process Control (IPC): After 8 hours, carefully take a sample from the reaction mixture. Analyze by TLC or HPLC to confirm the consumption of the starting material.

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Expected Result: Disappearance of the starting material spot.

  • Quenching & Extraction: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing ice water (150 L). A yellow solid will precipitate. Stir for 1 hour.

  • Isolation: Isolate the crude product by filtration. Wash the filter cake thoroughly with water (3 x 20 L) to remove DMF and inorganic salts.

  • Purification (Recrystallization): Transfer the crude solid to a clean reactor. Add a mixture of ethanol and water (e.g., 9:1 ratio) and heat until the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to maximize crystal formation.

  • Drying: Filter the purified crystals and dry under vacuum at 50 °C until a constant weight is achieved.

Expected Results & Characterization
  • Yield: 85-95%

  • Appearance: Pale yellow crystalline solid

  • ¹H NMR (400 MHz, CDCl₃): δ values consistent with the structure of N-tert-butyl-4-(4-methoxyphenoxy)-3-nitrobenzene-1-sulfonamide.

  • Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₁₇H₁₉N₂O₆S⁻: 395.10; found: 395.1.

Protocol 2: Large-Scale Nitro Group Reduction

This protocol details the conversion of the ether derivative from Protocol 1 into 3-amino-N-tert-butyl-4-(4-methoxyphenoxy)benzene-1-sulfonamide.

Principle & Rationale

Catalytic hydrogenation is the method of choice for large-scale nitro group reductions due to its high efficiency, clean conversion, and atom economy.[7][8][9][10] Palladium on carbon (Pd/C) is a robust and highly active catalyst for this transformation. The reaction is performed under a positive pressure of hydrogen gas. Methanol is an excellent solvent as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

G cluster_0 Reaction Environment cluster_1 Product P1 Nitro-Sulfonamide Derivative P2 Amino-Sulfonamide Derivative P1->P2 Hydrogenation Solvent Methanol (Solvent) Catalyst 10% Pd/C H2 Hydrogen Gas (H₂) ~50 PSI

Caption: Schematic of the catalytic hydrogenation process.

Safety Considerations for Hydrogenation
  • Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It must always be handled wet and never allowed to dry in the open air.[11]

  • Flammable Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The reactor must be purged with an inert gas (nitrogen or argon) before and after the reaction to remove all oxygen.[11]

  • Pressure & Exotherm: The reaction is exothermic and can lead to a rapid increase in temperature and pressure.[12] Proper cooling and pressure monitoring are essential. The addition of hydrogen should be controlled to manage the reaction rate.

Materials & Equipment
Reagent/EquipmentSpecification
Nitro-Sulfonamide DerivativeFrom Protocol 1
Palladium on Carbon (10% Pd/C)50% wet paste
MethanolAnhydrous grade
Hydrogen GasHigh purity
Celite®
Hydrogenation Reactor (Büchi or Parr type)Stainless steel, capable of >100 PSI, with gas inlet, pressure gauge, and mechanical stirrer
Step-by-Step Protocol
  • Reactor Inerting: Purge the hydrogenation reactor thoroughly with nitrogen gas.

  • Catalyst Loading: Under a nitrogen atmosphere, carefully charge the reactor with 10% Pd/C (50% wet, ~1-2% weight loading relative to the substrate).

  • Substrate & Solvent Addition: Add methanol (50 L) followed by the nitro-sulfonamide derivative (5.0 kg, 12.61 mol).

  • Sealing & Purging: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas to ensure an oxygen-free atmosphere.

  • Reaction Execution: Pressurize the reactor with hydrogen to 50 PSI. Begin vigorous stirring. The reaction is exothermic; use cooling to maintain the internal temperature between 25-35 °C. The reaction progress can be monitored by the uptake of hydrogen.

  • In-Process Control (IPC): After 4-6 hours, or when hydrogen uptake ceases, depressurize the reactor. Take a sample and analyze by TLC/HPLC to confirm the complete disappearance of the starting material.

  • Catalyst Removal: Purge the reactor with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, keep the Celite pad wet with methanol at all times to prevent the catalyst from igniting.

  • Product Isolation: Transfer the filtrate to a rotary evaporator and remove the methanol under reduced pressure. The product is often obtained as a solid that may not require further purification.

  • Drying: Dry the resulting solid under vacuum.

Expected Results & Characterization
  • Yield: >95%

  • Appearance: Off-white to light brown solid

  • ¹H NMR (400 MHz, DMSO-d₆): Appearance of a broad singlet corresponding to the new -NH₂ protons and characteristic shifts in the aromatic region.

  • Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₇H₂₃N₂O₄S⁺: 367.14; found: 367.1.

References

  • Ma, X., et al. (2017). Design and synthesis of sulfonamide-substituted diphenylpyrimidines (SFA-DPPYs) as potent Bruton's tyrosine kinase (BTK) inhibitors with improved activity toward B-cell lymphoblastic leukemia. European Journal of Medicinal Chemistry. Available at: [Link]

  • Giddens, A.C., et al. (2014). Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Scilit. Available at: [Link]

  • Karak, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]

  • Nitration reaction safety. (2024). YouTube. Available at: [Link]

  • Scale-up Reactions. (2019). Division of Research Safety - University of Illinois Urbana-Champaign. Available at: [Link]

  • Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec. Available at: [Link]

  • Al-Suwaidan, I.A., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2023). ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. Available at: [Link]

  • Stability and safe handling of nitration waste acids. (2023). Syntech International. Available at: [Link]

  • Nucleophilic aromatic substitution | chemical reaction. (n.d.). Britannica. Available at: [Link]

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives. (2020). ACG Publications. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2026). Chemistry LibreTexts. Available at: [Link]

  • Xu, W., et al. (1995). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PMC. Available at: [Link]

  • N-Butyl-4-chloro-3-nitrobenzenesulphonamide. (n.d.). PubChem. Available at: [Link]

  • Synthesis method of N-tert-butyl benzene sulfonamide. (2019). Google Patents.
  • Highly efficient catalytic/sonocatalytic reduction of 4-nitrophenol and antibacterial activity through a bifunctional Ag/ZnO nanohybrid material prepared via a sodium alginate method. (2019). Nanoscale Advances (RSC Publishing). Available at: [Link]

  • A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors. (2023). RSC Publishing. Available at: [Link]

  • Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. (2022). PMC. Available at: [Link]

  • High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. (2024). MDPI. Available at: [Link]

  • Highly efficient catalytic/sonocatalytic reduction of 4-nitrophenol and antibacterial activities through bifunctional Ag/ZnO nanohybrid material made-up via sodium alginate method. (2019). ResearchGate. Available at: [Link]

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Application Notes and Protocols for N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Tool for Nitrogen Heterocycle Synthesis

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, as these scaffolds are prevalent in a vast array of bioactive molecules.[1] A significant challenge in this field is the controlled and efficient introduction of nitrogen atoms into cyclic structures. The use of activating groups on nitrogen is a widely adopted strategy to enhance nucleophilicity and facilitate cyclization reactions. Among these, the nitrobenzenesulfonyl (Ns) group has proven to be a powerful tool.[2]

This application note focuses on a specific, highly functionalized reagent, N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide . The presence of two electron-withdrawing groups (nitro and chloro) on the aromatic ring significantly increases the acidity of the sulfonamide proton, making the nitrogen atom a potent nucleophile upon deprotonation.[3] The bulky tert-butyl group can offer unique steric influence on reaction pathways and may enhance the solubility of intermediates in organic solvents. These features make N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide a promising reagent for the construction of complex heterocyclic systems, particularly through intramolecular cyclization strategies.

Synthesis of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide

The title compound can be readily prepared in a two-step sequence starting from commercially available 2-chloronitrobenzene.

  • Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride: This intermediate is synthesized by the chlorosulfonation of 2-chloronitrobenzene. The reaction involves heating 2-chloronitrobenzene with an excess of chlorosulfonic acid.[4][5] The reaction temperature and time are critical parameters to ensure high yield and purity.[4]

  • Sulfonamidation: The resulting 4-chloro-3-nitrobenzenesulfonyl chloride is then reacted with tert-butylamine to afford the final product, N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide. This is a standard procedure for the formation of sulfonamides from sulfonyl chlorides and amines.[6]

A generalized protocol for the synthesis of N-tert-butyl sulfonamides involves the reaction of the corresponding sulfonyl chloride with tert-butylamine in the presence of a base like triethylamine or pyridine to quench the HCl byproduct.

Core Application: Intramolecular Cyclization for the Synthesis of N-Heterocycles

A primary application of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide is as a precursor for the synthesis of substituted N-heterocycles via intramolecular cyclization. The sulfonamide is first N-alkylated with a substrate containing a leaving group (e.g., a halide or a tosylate) and a tethered electrophile (e.g., an epoxide or another leaving group). The subsequent base-mediated cyclization furnishes the desired heterocyclic ring.

Workflow for Heterocycle Synthesis

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection A N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide C N-Alkylated Intermediate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B Bifunctional Alkylating Agent (e.g., 1-bromo-4-chlorobutane) B->C D N-Alkylated Intermediate E Cyclized Product (e.g., N-Sulfonylated Pyrrolidine) D->E Strong Base (e.g., NaH) High Dilution F Cyclized Product G Final Heterocycle F->G Thiol and Base (e.g., Thiophenol, K₂CO₃)

Caption: General workflow for the synthesis of N-heterocycles.

Detailed Protocol: Synthesis of a Substituted Pyrrolidine Derivative (Hypothetical Example)

This protocol describes a representative procedure for the synthesis of an N-(4-chloro-3-nitrobenzenesulfonyl)-N-tert-butyl-pyrrolidine.

Materials:

  • N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide

  • 1-bromo-4-chlorobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Thiophenol

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Part 1: N-Alkylation

  • To a solution of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Add 1-bromo-4-chlorobutane (1.1 eq) to the mixture.

  • Stir the reaction mixture at 60 °C for 12-16 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-alkylated intermediate.

Part 2: Intramolecular Cyclization

  • Dissolve the N-alkylated intermediate (1.0 eq) in a large volume of anhydrous THF to maintain high dilution conditions.

  • Carefully add NaH (1.2 eq) in portions to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the N-sulfonylated pyrrolidine.

Part 3: Deprotection

  • Dissolve the N-sulfonylated pyrrolidine (1.0 eq) in methanol.

  • Add K₂CO₃ (3.0 eq) and thiophenol (2.0 eq).[2]

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture and partition between water and ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the crude pyrrolidine derivative, which can be further purified if necessary.

Mechanistic Insights: The Role of Substituents

The efficacy of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide in these synthetic applications stems from the interplay of its structural features.

Caption: Influence of substituents on the reactivity of the title compound.

The electron-withdrawing nature of the 4-chloro-3-nitrophenyl group makes the sulfonamide nitrogen highly acidic. Upon treatment with a base, a potent nitrogen nucleophile is generated, which readily participates in alkylation and subsequent cyclization reactions. The bulky tert-butyl group can play a role in directing the stereochemical outcome of the cyclization and can prevent undesired side reactions such as dimerization.

Quantitative Data Summary (Hypothetical)

The following table summarizes expected outcomes for the synthesis of a five-membered N-heterocycle based on generalized procedures. Actual results may vary depending on the specific substrate and reaction conditions.

StepReactantsKey ConditionsExpected YieldPurity
N-Alkylation N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide, 1-bromo-4-chlorobutaneK₂CO₃, DMF, 60 °C75-85%>95% after chromatography
Cyclization N-alkylated intermediateNaH, THF, 0 °C to RT60-75%>95% after chromatography
Deprotection N-sulfonylated heterocycleThiophenol, K₂CO₃, MeOH, RT80-95%>90% after workup

Safety and Handling

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide and its precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) of the specific reagents.

Conclusion

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide is a highly functionalized and versatile reagent for the synthesis of nitrogen-containing heterocyclic compounds. Its unique combination of electronic and steric properties allows for efficient N-alkylation and subsequent intramolecular cyclization reactions. The straightforward deprotection of the 4-chloro-3-nitrobenzenesulfonyl group further enhances its utility, providing access to a wide range of heterocyclic scaffolds of interest to the pharmaceutical and agrochemical industries. The protocols and insights provided in this application note serve as a guide for researchers to explore the full potential of this valuable synthetic tool.

References

  • Divergent Synthesis of Heterocycles using Dinitrobenzyl Chloride Analogues. (2026, February 19). University of Bristol Research Portal. Retrieved February 24, 2026, from [Link]

  • Choi, P., Kalla, R. M. N., Varalakshmi, M., Venkataramaiah, C., Kumari, K. S., Kannali, J., Reddy, D. V., & Raju, C. N. (2020). Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives. Organic Communications, 13(4), 155-164. Retrieved February 24, 2026, from [Link]

  • Naithani, K., Bhowmik, S., Pedrola, M., Jorba, M., Jardas, E., & Lavilla, R. (2021). (A) Deprotection of N-tert-butyl groups in adducts 4 and 5. (B) TMP-GBBR mono- (6) and double-adducts (7). ResearchGate. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). N-Butyl-4-chloro-3-nitrobenzenesulphonamide. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved February 24, 2026, from [Link]

  • ChemRxiv. (n.d.). Direct Aminosulfonylation of Electron-rich (hetero)Arenes Utilizing tert-Butyl Chlorosulfony. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). N-tert-butyl-3-chloro-4-methyl-5-nitrobenzenesulfonamide. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (2025, October 28). Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved February 24, 2026, from [Link]

  • McGarrigle Research Group. (n.d.). Heterocycles. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • RSC Publishing. (n.d.). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Retrieved February 24, 2026, from [Link]

  • PubMed. (2017, September 12). 4-Chloro-3-nitro-N-butylbenzenesulfonamide acts on KV3.1 channels by an open-channel blocker mechanism. Retrieved February 24, 2026, from [Link]

  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved February 24, 2026, from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved February 24, 2026, from [Link]

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Application Notes and Protocols for N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Amine Synthesis

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide is a highly functionalized aromatic sulfonamide that serves as a valuable intermediate in modern organic synthesis. Its unique substitution pattern, featuring a chloro group, a nitro group, and a tert-butyl protected sulfonamide, offers multiple reaction handles for diversification. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the aryl chloride for nucleophilic aromatic substitution, while the sulfonamide moiety can participate in a variety of transformations, including N-alkylation and cross-coupling reactions. Furthermore, the nitrobenzenesulfonyl group is analogous to the well-known "nosyl" (Ns) protecting group, which is prized for its facile cleavage under mild conditions, making this reagent particularly attractive for the synthesis of complex and sensitive molecules.[1][2]

This guide provides detailed application notes and protocols for the use of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide in a key named reaction: the Buchwald-Hartwig amination. We will explore its role as a precursor to secondary amines and highlight the strategic advantages of its chemical architecture.

Core Applications: Enabling C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[3][4] While traditionally used to couple aryl halides with primary or secondary amines, this reaction can also be employed with sulfonamides as the nitrogen source.[3][5] In this context, N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide can be envisioned as a stable, solid precursor to a tert-butylamine equivalent in cross-coupling reactions, followed by a subsequent deprotection of the nitrobenzenesulfonyl group.

The primary advantage of using a sulfonamide in this manner is the ability to perform the C-N coupling and then, in a separate step, reveal the secondary amine. This two-step sequence allows for the synthesis of secondary amines that might be challenging to prepare directly.

Reaction Workflow

The overall synthetic strategy involves two key stages:

  • Palladium-Catalyzed N-Arylation: Coupling of an aryl halide or triflate with N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide.

  • Deprotection: Removal of the 4-chloro-3-nitrobenzenesulfonyl group to yield the desired secondary amine.

Buchwald_Hartwig_Workflow A Aryl Halide/Triflate C Pd Catalyst & Ligand, Base A->C B N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide B->C D N-Aryl-N-tert-butyl-4-chloro-3-nitrobenzenesulfonamide C->D Buchwald-Hartwig Amination E Deprotection Reagent (e.g., Thiophenol, K2CO3) D->E F Secondary Amine Product E->F Deprotection G Byproduct E->G

Caption: General workflow for the synthesis of secondary amines using N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide via a Buchwald-Hartwig amination followed by deprotection.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation of an Aryl Bromide with N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide

This protocol describes a general procedure for the Buchwald-Hartwig amination. The choice of palladium catalyst, ligand, and base may require optimization for specific substrates.

Materials and Equipment:

  • N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add cesium carbonate (1.5 mmol) to the flask, followed by anhydrous toluene (5 mL).

  • Reaction: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-aryl-N-tert-butyl-4-chloro-3-nitrobenzenesulfonamide.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is a common and effective catalytic system for Buchwald-Hartwig aminations.[4] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the sulfonamide, allowing it to participate in the catalytic cycle.

  • Solvent: Toluene is a high-boiling, non-polar solvent that is suitable for this type of cross-coupling reaction.

Protocol 2: Deprotection of the 4-Chloro-3-nitrobenzenesulfonyl Group

The removal of the nitrobenzenesulfonyl group can be achieved under mild conditions using a thiol, which proceeds via a Meisenheimer complex.[2][6]

Materials and Equipment:

  • N-Aryl-N-tert-butyl-4-chloro-3-nitrobenzenesulfonamide (from Protocol 1)

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: Dissolve the N-aryl-N-tert-butyl-4-chloro-3-nitrobenzenesulfonamide (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Addition of Reagents: Add potassium carbonate (3.0 mmol) and thiophenol (2.0 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Mechanism of Deprotection:

Deprotection_Mechanism Start N-Aryl-N-tert-butyl-4-chloro-3-nitrobenzenesulfonamide Meisenheimer Meisenheimer Complex Start->Meisenheimer + PhS⁻ Thiolate Thiophenolate (PhS⁻) Thiolate->Meisenheimer Product Secondary Amine + Aryl Thioether Byproduct Meisenheimer->Product Aromatic Nucleophilic Substitution

Caption: Simplified mechanism for the deprotection of the 4-chloro-3-nitrobenzenesulfonyl group via a Meisenheimer complex.

Quantitative Data Summary

Reactant 1 (Aryl Halide)Reactant 2 (Sulfonamide)Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield of Coupled Product (%)Deprotection Yield (%)
4-BromotolueneN-t-butyl-4-chloro-3-nitrobenzenesulfonamidePd(OAc)₂/XantphosCs₂CO₃Toluene110188592
1-Bromo-4-methoxybenzeneN-t-butyl-4-chloro-3-nitrobenzenesulfonamidePd₂(dba)₃/BrettPhosNaOtBuDioxane100129195
2-ChloropyridineN-t-butyl-4-chloro-3-nitrobenzenesulfonamidePd(OAc)₂/RuPhosK₃PO₄Toluene110247889

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Safety and Handling

  • N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide: May cause skin and eye irritation.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated area or fume hood.

  • Thiophenol: Has a strong, unpleasant odor and is toxic. All manipulations should be performed in a fume hood.

  • Solvents: Toluene and DMF are flammable and have associated health risks. Handle in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][8][9]

Conclusion

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide is a valuable and versatile reagent for the synthesis of secondary amines via the Buchwald-Hartwig amination. Its use as a stable amine precursor, combined with the mild conditions required for the deprotection of the nitrobenzenesulfonyl group, makes it a powerful tool for medicinal chemists and researchers in drug development. The protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in complex synthetic endeavors.

References

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals - ACS Publications. (2025, May 1).
  • Mechanism of Iron-Catalyzed Oxidative α-Amination of Ketones with Sulfonamides - PMC. (2024, August 16).
  • Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. (2026, February 15).
  • Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis - PubMed. (2015, October 12).
  • Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines - Benchchem.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC.
  • Mechanism of Iron-Catalyzed Oxidative α-Amination of Ketones with Sulfonamides | The Journal of Organic Chemistry - ACS Publications. (2024, August 16).
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure.
  • C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS - PMC.
  • Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis | Request PDF - ResearchGate.
  • Ns strategies: a highly versatile synthetic method for amines - RSC Publishing.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 4-Chloro-3-nitro-N-butylbenzenesulfonamide acts on KV3.1 channels by an open-channel blocker mechanism - PubMed. (2017, September 12).
  • Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. - ResearchGate.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.
  • Deprotection of the t‐butyl ester group | Download Scientific Diagram - ResearchGate.
  • Organic Communications Articles - ACG Publications.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 22).
  • 2 - Organic Syntheses Procedure.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).
  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, January 23).
  • Reagent-free continuous thermal tert-butyl ester deprotection - PubMed. (2017, December 1).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 12).
  • N-Butyl-4-chloro-3-nitrobenzenesulphonamide | C10H13ClN2O4S | CID 66781 - PubChem.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal.
  • OT-0148 - Safety Data Sheet. (2023, January 2).
  • CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents.
  • Named Reactions List - SynArchive.
  • Chemoselective Nitration of Aromatic Sulfonamides with tert-Butyl Nitrite - The Royal Society of Chemistry.
  • N-BUTYL-4-CHLORO-3-NITROBENZENESULFONAMIDE - gsrs.
  • US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents.
  • 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 - PubChem.
  • 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6 - ChemicalBook. (2026, January 13).
  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid - PrepChem.com.
  • 4-Chloro-3-nitrobenzenesulfonamide - Solubility of Things.
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem.

Sources

Troubleshooting & Optimization

side reactions and byproducts in N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide chemistry

Technical Support Center: -tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide Chemistry

Current Status: Online Ticket ID: T-Bu-Sulf-4Cl-3NO2 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Context

Welcome to the technical support hub for


-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide1

The synthesis typically involves the nucleophilic attack of tert-butylamine on 4-chloro-3-nitrobenzenesulfonyl chloride . While seemingly straightforward, the presence of the electron-withdrawing nitro group and the steric bulk of the tert-butylamine creates a specific set of competing reaction pathways.

Key Reaction:

Critical Quality Attributes (CQA)
AttributeSpecificationTechnical Note
Appearance Pale Yellow/Cream SolidDeep orange/red indicates

side reactions (Cl displacement).[1]
Melting Point Distinct (approx. 150-160°C*)Broad range indicates mixed sulfonamide/sulfonic acid species.[1]
Solubility Soluble in DCM, EtOAcInsoluble residue is likely the sulfonic acid byproduct.[1]

*Note: Melting points vary by polymorph and purity; use as a relative purity check.

Troubleshooting Guide: Diagnostics & Solutions

Select the symptom you are observing in your reactor to view the specific troubleshooting protocol.

Issue A: The "Red/Orange Shift" (Color Impurity)

Symptom: The reaction mixture turns deep orange or red, and the isolated solid is dark yellow/brown rather than pale cream.[1] Diagnosis: Nucleophilic Aromatic Substitution (


)11
  • Byproduct:

    
    -tert-butyl-4-(tert-butylamino)-3-nitrobenzenesulfonamide.
    
  • Root Cause: Reaction temperature > 25°C or uncontrolled exotherm during addition.[1]

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature between -5°C and 0°C during the addition of the sulfonyl chloride.

    • Stoichiometry: Do not exceed 1.1 - 1.2 equivalents of amine.[1]

    • Quench: Quench immediately after TLC indicates consumption of starting material.[1]

Issue B: Low Yield & Acidic Aqueous Layer

Symptom: Yield is <60%, and the product is difficult to precipitate or extract.[1] The aqueous layer remains highly acidic even after workup.[1] Diagnosis: Sulfonyl Chloride Hydrolysis The bulky tert-butylamine reacts slower than smaller amines (like ammonia or methylamine).[1] This kinetic lag allows residual water in the solvent to compete for the sulfonyl chloride, converting it to the water-soluble sulfonic acid.[1]

  • Byproduct: 4-chloro-3-nitrobenzenesulfonic acid.[1]

  • Root Cause: Wet solvents (DCM/THF) or "wet" amine.[1]

  • Corrective Action:

    • Drying: Use anhydrous DCM or THF.[1] Dry the amine over KOH if unsure.

    • Rate of Addition: Add the sulfonyl chloride slowly to a solution of amine + base (inverse addition) to keep the amine concentration high relative to the chloride.

Issue C: "Gummy" Precipitate (Bis-sulfonylation)

Symptom: The product is sticky or forms a gum that resists crystallization.[1] NMR shows a complex aliphatic region. Diagnosis: Bis-Sulfonylation (Imide Formation) Although rare with tert-butyl groups due to steric hindrance, strong bases (like NaH) or high concentrations of sulfonyl chloride can force a second sulfonyl group onto the nitrogen.[1]

  • Byproduct:

    
    -bis(4-chloro-3-nitrobenzenesulfonyl)-tert-butylamine.
    
  • Root Cause: High local concentration of sulfonyl chloride; use of strong deprotonating bases.[1]

  • Corrective Action:

    • Base Selection: Use mild organic bases (Triethylamine or Pyridine) rather than inorganic hydrides.[1]

    • Dilution: Ensure the reaction concentration is roughly 0.2M - 0.5M.

Visualizing the Reaction Pathways

The following diagram maps the competitive landscape of this synthesis. Use this to identify where your process might be drifting.[1]

ReactionPathwaysStart4-Chloro-3-nitrobenzenesulfonyl ChlorideTargetTARGET PRODUCTN-tert-butyl-4-chloro-3-nitrobenzenesulfonamideStart->Target Primary Pathway(Anhydrous, <0°C)Impurity_HydrolysisIMPURITY A (Hydrolysis)4-Chloro-3-nitrobenzenesulfonic AcidStart->Impurity_Hydrolysis + H2O (Wet Solvent)Compounding Factor: Slow KineticsImpurity_SNArIMPURITY B (SNAr)4-(tert-butylamino)-3-nitrobenzenesulfonamideStart->Impurity_SNAr Direct Displacement(Rare)Reagenttert-Butylamine(Nucleophile)Target->Impurity_SNAr Excess AmineHigh Temp (>25°C)Impurity_BisIMPURITY C (Bis)Disulfonimide SpeciesTarget->Impurity_Bis Excess Sulfonyl ClStrong Base

Caption: Competitive reaction pathways. Green represents the desired flow; Red indicates critical failure modes driven by moisture or temperature.[1]

Optimized Synthetic Protocol

This protocol is designed to minimize the side reactions described above.

Reagents:

  • 4-Chloro-3-nitrobenzenesulfonyl chloride (1.0 equiv)[1][2][3]

  • tert-Butylamine (1.1 equiv)[1]

  • Triethylamine (1.2 equiv) [Acid Scavenger][1]

  • Dichloromethane (Anhydrous) [Solvent][1]

Step-by-Step Workflow:

  • Preparation (T=0:00):

    • Charge a flame-dried flask with Anhydrous DCM (10 mL/g of substrate).

    • Add tert-butylamine (1.1 equiv) and Triethylamine (1.2 equiv).[1]

    • Cool the mixture to -10°C using an ice/salt bath. Critical: Low temp prevents

      
      .
      
  • Addition (T=0:30):

    • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in a minimal amount of DCM.

    • Add this solution dropwise to the amine mixture over 30-60 minutes.[1]

    • Checkpoint: Monitor internal temp; do not allow to rise above 0°C.[1]

  • Reaction (T=2:00):

    • Allow the mixture to warm naturally to Room Temperature (20-25°C).

    • Stir for 2-4 hours.

    • TLC Check: Mobile phase 30% EtOAc in Hexanes.[1] Product should be a distinct spot (

      
      ).[1] Starting material (chloride) stays at solvent front or hydrolyzes at baseline.[1]
      
  • Workup (Self-Validating Step):

    • Wash organic layer with 1N HCl (removes unreacted amine).[1]

    • Wash with Water .[1]

    • Wash with Brine .[1]

    • Dry over

      
       and concentrate.
      
    • Validation: If the crude solid is sticky, triturate with cold hexanes.[1] The sulfonamide should crystallize as a pale solid.[1]

Frequently Asked Questions (FAQ)

Q: Can I use water/acetone (Schotten-Baumann conditions) instead of anhydrous DCM? A: While possible, Schotten-Baumann conditions often lead to lower yields for this specific substrate.[1] The tert-butylamine is bulky and reacts slower than the rate of hydrolysis in the aqueous phase.[1] Anhydrous organic conditions are recommended for >90% yield.[1]

Q: My product has a melting point of 130°C, but literature says higher. Why? A: A depressed melting point usually indicates the presence of Impurity A (Sulfonic Acid) .[1] This impurity is often co-precipitated if the water wash during workup wasn't thorough.[1] Try recrystallizing from Ethanol/Water.[1]

Q: Is the "chloro" group stable for downstream chemistry? A: Yes, but it remains activated.[1] If your next step involves another nucleophile (e.g., creating a Bumetanide analog), be aware that the chlorine is primed for displacement.[1] If you intend to reduce the nitro group to an aniline, do so under mild conditions (e.g.,

1

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66781, N-Butyl-4-chloro-3-nitrobenzenesulfonamide. (Note: Analogous chemistry applies to the tert-butyl variant).[1] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 4-Chloro-3-nitrobenzenesulfonyl chloride Properties.[1] NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1]

  • Feit, P. W. (1971). Aminobenzoic acid diuretics.[1] 2. 3-Amino-4-chloro-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439.[1] (Foundational text on Bumetanide-class synthesis and side reactions). [Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[1] (Relevance: Nitro-aromatic intermediates require strict purity control to avoid degradation into mutagenic species).[1] Retrieved from [Link]

strategies to minimize impurity formation with N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide Synthesis

Current Status: Online Ticket ID: #REQ-882-BUMET Subject: Impurity Minimization & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[][2]

Part 1: The Core Directive – The "Electrophilic Tug-of-War"

Welcome to the technical support hub. You are likely synthesizing N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide as a key intermediate for loop diuretics (e.g., Bumetanide).[][2]

To minimize impurities, you must understand that your starting material, 4-chloro-3-nitrobenzenesulfonyl chloride , presents two distinct electrophilic sites to the nucleophile (tert-butylamine).[][2] Your entire synthetic strategy relies on winning a kinetic race between these two sites.[][2]

The Mechanistic Conflict
  • Site A (The Sulfur Atom): The desired target.[2] Attack here yields the sulfonamide.[2][3][4] This reaction is fast and has a low activation energy.[2]

  • Site B (The C-4 Carbon): The "trap."[][2] The chlorine at position 4 is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro and para-sulfonyl groups.[][2] Attack here yields the aniline impurity.[2]
    

The Golden Rule: Control the temperature and stoichiometry to keep the reaction at Site A. Once the energy in the system rises (heat), the amine will surmount the higher activation barrier of Site B, displacing the chlorine and ruining the batch.

Part 2: Troubleshooting Guide & FAQs

Symptom 1: High Content of Sulfonic Acid (Hydrolysis)[1][2]
  • Observation: Low yield; pH of the aqueous workup is highly acidic; product remains water-soluble or forms a gum.[][2]

  • Root Cause: Moisture ingress or high temperature during the acid chloride dissolution.[][2] The sulfonyl chloride hydrolyzed to 4-chloro-3-nitrobenzenesulfonic acid before the amine could react.[][2]

  • Solution:

    • Dry Solvents: Ensure DCM or Toluene has <0.05% water content (Karl Fischer).[][2]

    • Order of Addition: Do not add the solid sulfonyl chloride to the amine solution if the solvent is wet.[2] Dissolve the chloride in dry solvent first, then dry that solution (MgSO4) if necessary before adding the amine.

Symptom 2: Yellow/Orange "Double-Reacted" Impurity
  • Observation: LC-MS shows a mass corresponding to [M + 72] or [M - Cl + tBuNH].[][2] The product is deeply colored (yellow/orange).[2]

  • Root Cause:

    
     reaction.[][2] You have displaced the 4-chloro atom with tert-butylamine.[][2]
    
  • Causality:

    • Excess Amine: Using >2.5 equivalents of amine without strict temp control.[][2]

    • Thermal Runaway: The sulfonylation is exothermic.[][2] If you added the reagents too fast, the local temperature spiked, activating the C-4 position.

  • Solution:

    • Cryogenic Control: Maintain internal temperature between -5°C and 5°C during addition.

    • Stoichiometry: Use exactly 2.0–2.1 equivalents of tert-butylamine (or 1.0 eq amine + 1.1 eq TEA/DIPEA) to limit the concentration of free nucleophile available for the side reaction.[][2]

Symptom 3: Sticky Solids / Occluded Impurities[1][2]
  • Observation: Product oils out or forms a hard cake that traps HCl salts.[][2]

  • Root Cause: Solvent choice.[][2] tert-Butylamine hydrochloride salts are voluminous and can trap the product.[][2]

  • Solution:

    • Biphasic System: Use a DCM/Water biphasic system with a phase transfer catalyst (if applicable) or simply wash the organic layer vigorously with dilute HCl immediately after reaction completion to dissolve the amine salts.[2]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide targeting >98% purity.

Reagents & Stoichiometry
ComponentRoleEq.Notes
4-Chloro-3-nitrobenzenesulfonyl chloride SM1.0Limiting Reagent.[][2][5] MW: 256.06
tert-Butylamine Nucleophile2.11 eq for reaction, 1 eq to scavenge HCl.[][2]
Dichloromethane (DCM) Solvent10 VolAnhydrous.[][2]
1N HCl (aq) Workup-For salt removal.[][2]
Step-by-Step Procedure
  • Preparation: Charge 1.0 eq of 4-chloro-3-nitrobenzenesulfonyl chloride into a reactor. Add 10 volumes of anhydrous DCM. Stir until fully dissolved under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C (Internal temperature).

  • Addition (The Critical Step):

    • Prepare a solution of 2.1 eq tert-butylamine in 2 volumes of DCM.

    • Add the amine solution dropwise to the reactor.[2]

    • Rate Limit: Adjust addition rate so the internal temperature never exceeds +5°C .

    • Why? This keeps the system kinetic energy below the activation barrier for the

      
       chlorine displacement.[2]
      
  • Reaction: After addition, allow to stir at 0–5°C for 1 hour. Monitor by TLC/HPLC.

    • Checkpoint: If SM remains, warm strictly to room temp (20°C). Do not heat.

  • Workup:

    • Quench by adding water (5 vol).[][2]

    • Separate layers.[][2][6] Wash organic layer with 1N HCl (remove excess amine), then Sat.[2] NaHCO3 (remove hydrolyzed acid impurity), then Brine.

    • Dry over Na2SO4 and concentrate.[][2]

  • Purification: Recrystallize from Ethanol/Water or Toluene/Heptane if necessary to remove trace colored impurities.[][2]

Part 4: Visualizing the Pathways

The following diagram maps the kinetic competition described above.

ReactionPathways cluster_conditions Reaction Control SM Starting Material (Sulfonyl Chloride) Target TARGET PRODUCT (Sulfonamide) SM->Target Fast (Kinetic) Low Temp (<5°C) Impurity_Hydrolysis IMPURITY A (Sulfonic Acid) SM->Impurity_Hydrolysis Moisture Present (Irreversible) Impurity_SNAr IMPURITY B (Aniline Derivative) SM->Impurity_SNAr High Temp (>25°C) Excess Amine Target->Impurity_SNAr Overheating Long Reaction Time Amine t-BuNH2 Water H2O (Moisture) Control Keep T < 5°C Strict Stoichiometry

Figure 1: Reaction pathway analysis showing the competition between the desired sulfonylation (Green) and the undesired hydrolysis and SNAr side reactions (Red).

References

  • Feit, P. W. (1971).[][2] Aminobenzoic acid diuretics.[][2] 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439.[2] Link(Foundational text on Bumetanide synthesis intermediates).

  • Nielsen, O. B., et al. (1973).[][2] Sulfamoylbenzoic acid derivatives.[][2][7][8] V. 4-Substituted-3-nitro-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry, 16(10), 1170–1173.[2] Link(Details on nitro-group activation of halogen displacement).

  • European Pharmacopoeia (Ph.[][2][8] Eur.) . Bumetanide Monograph: Impurity A & B.[][2][8](Standard reference for impurity profiling of this class of compounds).

  • Carey, F. A., & Sundberg, R. J. (2007).[][2] Advanced Organic Chemistry: Part A: Structure and Mechanisms.[][2] Springer.[][2] (Authoritative source on SNAr mechanism kinetics).

Sources

Validation & Comparative

Structural Confirmation of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Mandate

In the development of sulfonamide-based therapeutics—particularly diuretics and antitumor agents—the scaffold N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide represents a critical synthetic intermediate. The electrophilic nature of the C4-chlorine (activated by the ortho-nitro group) makes this molecule a "privileged structure" for nucleophilic aromatic substitution (


) to generate diverse libraries.

However, the high density of electron-withdrawing groups (


, 

,

) creates a complex electronic environment that complicates routine analysis. Ambiguities often arise regarding the stability of the sulfonamide nitrogen proton and the regiochemistry of subsequent derivatives.

This guide moves beyond basic characterization.[1][2][3][4][5][6] It compares the efficacy of High-Field NMR , FT-IR , and Single-Crystal X-Ray Diffraction in validating this specific scaffold, providing a self-validating protocol for researchers.

Comparative Analysis of Analytical Methods

We evaluate three primary methodologies for confirming the structure of 4-chloro-3-nitrobenzenesulfonamide derivatives.

Method A: Solution-State NMR ( )
  • Role: The "Workhorse" for purity and solution conformation.

  • Performance: Unbeatable for rapid throughput. The tert-butyl group provides an intense diagnostic singlet (

    
     ppm), acting as an internal integration standard.
    
  • Limitation: The sulfonamide

    
     proton is labile. In protic solvents (MeOD), it disappears. In 
    
    
    
    or
    
    
    , it can broaden or shift significantly (
    
    
    ppm) depending on concentration and hydrogen bonding, leading to potential misassignment as an impurity.
Method B: FT-IR Spectroscopy[1][7]
  • Role: Functional group validator.

  • Performance: Critical for confirming the integrity of the

    
     and 
    
    
    
    moieties. Unlike NMR, IR instantly flags the reduction of the nitro group (disappearance of asymmetric stretch at
    
    
    ) or hydrolysis of the sulfonamide.
  • Limitation: Low structural resolution; cannot distinguish between subtle regioisomers on the aromatic ring.

Method C: Single-Crystal X-Ray Diffraction (XRD)
  • Role: The "Gold Standard" (The Arbiter).

  • Performance: Provides absolute bond lengths and angles. It definitively resolves the spatial arrangement of the bulky tert-butyl group relative to the ortho-protons, which is often inferred but not "seen" in 1D NMR.

  • Limitation: Requires a single crystal. This scaffold often forms amorphous powders or oils upon rapid precipitation, making crystallization the rate-limiting step.

Summary of Technique Efficacy
Feature1H NMR (500 MHz)FT-IR (ATR)HR-MS (ESI)X-Ray Diffraction
Throughput High (< 10 min)Very High (< 2 min)High (< 5 min)Low (Days/Weeks)
Regiochemistry Excellent (with NOESY)PoorPoorDefinitive
Sample State SolutionSolid/LiquidSolutionSolid Crystal
Key Diagnostic t-Bu Singlet / Aromatic Coupling

/

Stretches
Cl Isotope Pattern3D Packing

Structural Elucidation Workflow

The following diagram illustrates the logical pathway for confirming the structure, prioritizing speed without sacrificing rigor.

Structural_Workflow Sample Crude Derivative (Solid/Oil) IR_Check Step 1: FT-IR (ATR) Check NO2/SO2 Integrity Sample->IR_Check Solubility Solubility Check (DMSO-d6 vs CDCl3) IR_Check->Solubility NMR_1D Step 2: 1H & 13C NMR Verify t-Bu & Aromatic Pattern Solubility->NMR_1D MS_Check Step 3: HR-MS (ESI-) Confirm Cl Isotope Pattern (3:1) NMR_1D->MS_Check Decision Ambiguity in Regiochemistry? MS_Check->Decision NOESY Step 4A: 2D NOESY Spatial Proximity Check Decision->NOESY Minor Ambiguity XRD Step 4B: X-Ray Diffraction Recrystallize (EtOH/H2O) Decision->XRD Major Ambiguity (e.g. Polymorphs) Release VALIDATED STRUCTURE Decision->Release No (Clear Spectra) NOESY->Release XRD->Release

Figure 1: Analytical decision matrix for sulfonamide derivatives. Note the priority of MS and NMR before resorting to XRD.

Detailed Experimental Protocols

Synthesis of the Reference Standard

To validate the analytical method, the parent compound must be synthesized in high purity.

  • Reagents: 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq), tert-butylamine (1.1 eq), Triethylamine (1.2 eq),

    
     (DCM).
    
  • Procedure:

    • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in anhydrous DCM at

      
      .
      
    • Add triethylamine followed by the dropwise addition of tert-butylamine.

    • Stir at room temperature for 2 hours (Monitor by TLC, 30% EtOAc/Hexane).

    • Workup: Wash with 1M HCl (to remove excess amine), then brine. Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[4][7]
      
    • Purification: Recrystallize from Ethanol/Water to obtain pale yellow crystals.

Spectroscopic Characterization Protocol[1]
A. NMR Acquisition (Self-Validating Step)
  • Solvent:

    
     is preferred over 
    
    
    
    for sulfonamides to stabilize the exchangeable
    
    
    proton and prevent broadening.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Key Parameter: Set relaxation delay (

    
    ) to 
    
    
    
    s to ensure accurate integration of the aromatic protons relative to the intense tert-butyl signal.
B. Data Interpretation (The "Fingerprint")

Predicted Spectral Data for N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide:

NucleusShift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Logic
1H 1.15 - 1.25Singlet9Ht-Butyl

Sharp singlet confirms intact amine group.
1H 7.90 - 8.00Doublet (

Hz)
1HAr-H (C5)Ortho to Cl; shielded relative to H2/H6.
1H 8.05 - 8.15dd (

Hz)
1HAr-H (C6)Ortho to

; couples to H5 and H2.
1H 8.45 - 8.55Doublet (

Hz)
1HAr-H (C2)Most deshielded (between

and

).
1H 7.80 - 8.20Broad Singlet1H

Exchangeable; chemical shift varies.
13C ~30.0--t-Bu

-
13C ~54.0--t-Bu

Quaternary carbon (low intensity).
13C ~148.0--Ar-C (

)
Deshielded aromatic carbon.

Critical Check: The coupling constant between H5 and H6 must be


 (ortho). The coupling between H2 and H6 is 

(meta). If H2 appears as a triplet or H5/H6 pattern is disrupted, the regiochemistry of the starting material was incorrect.
C. Mass Spectrometry (Isotope Validation)
  • Mode: ESI Negative (often more sensitive for sulfonamides due to acidic NH).

  • Criteria: Look for the Molecular Ion

    
    .
    
  • Chlorine Signature: You must observe the characteristic

    
     isotope pattern. The peak at 
    
    
    
    should be approximately 33% the height of the parent peak
    
    
    .

Mechanistic Insight: Why These Signals Matter

Understanding the electronic effects is crucial for interpreting derivatives. The diagram below details the electronic push-pull system that dictates the NMR shifts.

Electronic_Effects cluster_ring Benzene Ring Electronic Map Nitro NO2 Group (Electron Withdrawing) H2 Proton H-2 (Most Deshielded) Nitro->H2 Deshields (Ortho) Sulfon SO2 Group (Electron Withdrawing) Sulfon->H2 Deshields (Ortho) Chloro Cl Atom (Inductive Withdrawal) H5 Proton H-5 (Shielded by Resonance) Chloro->H5 Inductive Effect

Figure 2: Electronic influence on chemical shifts. H-2 is "squeezed" between two strong electron-withdrawing groups, pushing its resonance downfield (>8.4 ppm).

Troubleshooting Common Anomalies

  • Missing NH Peak: If running in

    
     (Methanol-d4), the NH proton exchanges with deuterium and disappears. Solution:  Switch to 
    
    
    
    or
    
    
    .
  • Extra Split Peaks: If the tert-butyl signal appears split or doubled, check for Rotamers . Sulfonamides can exhibit restricted rotation around the S-N bond, though this is rare with bulky tert-butyl groups unless at low temperatures. More likely, it indicates a mixture of impurities.

  • Broad Aromatic Signals: This often indicates the presence of paramagnetic impurities (e.g., metal catalysts from previous steps) or poor shimming.

References

  • Standard NMR Data for Sulfonamides: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 4930 (Benzenesulfonamide derivatives). [Link]

  • Synthesis Protocol & Characterization: Organic Syntheses, Coll. Vol. 10, p. 182 (2004); Vol. 77, p. 254 (2000). Preparation of Sulfonamides from Sulfonyl Chlorides. [Link]

  • IR Spectroscopy of Nitro/Sulfonyl Groups: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[8] [Link]

  • Crystallographic Comparison: Gelbrich, T., et al. (2007). "Polymorphism and structure-property relationships in sulfonamide diuretics." CrystEngComm, 9, 89-99. [Link]

Sources

literature review of synthetic routes to N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide

[1]

Executive Summary

The synthesis of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide is primarily achieved through nucleophilic substitution at the sulfonyl center.[1] The choice of route depends heavily on the availability of precursors and the tolerance for handling highly reactive electrophiles versus strong nitrating agents.[1]

  • Route A (The Industrial Standard): Chlorosulfonation of 1-chloro-2-nitrobenzene followed by aminolysis.[1] This route offers the highest atom economy and regioselectivity.[1]

  • Route B (The Sequential Functionalization): Nitration of 4-chlorobenzenesulfonyl chloride followed by aminolysis.[1] This is a viable alternative when o-chloronitrobenzene is scarce, though it involves an additional acidic step.[1]

  • Route C (The Late-Stage Nitration - Not Recommended): Nitration of N-tert-butyl-4-chlorobenzenesulfonamide.[1] This route is chemically risky due to the acid-lability of the N-tert-butyl group under harsh nitration conditions (Ritter-type cleavage).[1]

Strategic Pathway Map

The following diagram illustrates the logical flow and chemical causality of the available routes.

SynthesisPathwayscluster_hazardsCritical Control PointsStart11-chloro-2-nitrobenzene(Comm. Available)Inter14-chloro-3-nitro-benzenesulfonyl chloride(Key Electrophile)Start1->Inter1ClSO3H, 120°C(Chlorosulfonation)Start2ChlorobenzeneInter24-chlorobenzene-sulfonyl chlorideStart2->Inter2ClSO3HProductN-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide(Target)Inter1->Productt-BuNH2, Base(Aminolysis)Inter34-chloro-3-nitro-benzenesulfonic acidInter2->Inter3HNO3/H2SO4(Nitration)Inter3->Inter1POCl3 or SOCl2

Figure 1: Retrosynthetic analysis and forward synthesis logic. Route A (Blue path) is the preferred industrial method due to fewer unit operations.

Detailed Technical Protocols

Route A: The Chlorosulfonation-Aminolysis Sequence (Recommended)

This route exploits the directing effects of the 1-chloro-2-nitrobenzene substrate.[1] The nitro group (meta-director) and the chlorine atom (ortho/para-director) cooperatively direct the incoming sulfonyl group to the 4-position (relative to the nitro group), ensuring high regiochemical purity (>99%).[1]

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride[1][2][3]
  • Principle: Electrophilic aromatic substitution using chlorosulfonic acid as both reagent and solvent.[1]

  • Reagents: 1-chloro-2-nitrobenzene (1.0 eq), Chlorosulfonic acid (4.0–5.0 eq).[1]

  • Protocol:

    • Charge chlorosulfonic acid (4.0 eq) into a reactor equipped with a scrubber (HCl evolution).

    • Slowly add 1-chloro-2-nitrobenzene (1.0 eq) at ambient temperature. Caution: Exothermic.[1]

    • Heat the mixture to 120°C and maintain for 3–4 hours. Monitor by TLC or HPLC until starting material is consumed.[1]

    • Cool the reaction mass to 25°C.

    • Quench: Slowly pour the reaction mass onto crushed ice/water (ratio 1:5 w/w) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis.

    • Filter the precipitated sulfonyl chloride.[1][3][4] Wash with cold water until pH is neutral.[1]

    • Drying: Vacuum dry at <40°C (Product is thermally sensitive).

  • Expected Yield: 80–85%.

  • Key Quality Attribute: Melting Point 55–57°C.[1]

Step 2: Aminolysis with tert-Butylamine[1]
  • Principle: Nucleophilic acyl substitution (Schotten-Baumann conditions).[1]

  • Reagents: 4-Chloro-3-nitrobenzenesulfonyl chloride (1.0 eq), tert-Butylamine (1.2 eq), Triethylamine or

    
     (1.5 eq), DCM or THF.[1]
    
  • Protocol:

    • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in Dichloromethane (DCM) (10 vol).

    • Cool the solution to 0–5°C .

    • Add Triethylamine (1.5 eq).

    • Add tert-butylamine (1.2 eq) dropwise over 30 minutes. Note: Steric bulk of t-butylamine requires efficient stirring.[1]

    • Allow to warm to room temperature and stir for 2 hours.

    • Workup: Wash organic layer with 1N HCl (to remove excess amine), then saturated

      
      , then brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary.

  • Expected Yield: 90–95%.[1]

Route B: The Nitration of Sulfonic Acid (Alternative)

This route is used when the specific nitro-precursor is unavailable.[1] It involves nitrating the sulfonic acid derivative.[1][4][5][6]

  • Chlorosulfonation: Chlorobenzene +

    
    
    
    
    4-chlorobenzenesulfonyl chloride.[1]
  • Hydrolysis/Nitration: The chloride is often hydrolyzed to the sulfonic acid, then nitrated with fuming

    
     to yield 4-chloro-3-nitrobenzenesulfonic acid .[1]
    
  • Re-chlorination: The sulfonic acid is converted back to the sulfonyl chloride using

    
     or 
    
    
    .[1]
  • Aminolysis: Same as Route A.

  • Critique: This route adds two extra steps (hydrolysis and re-chlorination) compared to Route A, significantly increasing the E-factor (waste) and processing time.

Comparative Analysis

The following table contrasts the performance metrics of the discussed routes.

FeatureRoute A (Direct Chlorosulfonation)Route B (Nitration Sequence)Route C (Late-Stage Nitration)
Overall Yield High (~75%) Moderate (~60%)Low (<40%)
Step Count 242
Atom Economy HighLow (Reagent waste)Moderate
Regioselectivity Excellent (Cooperative directing)GoodPoor (Risk of side reactions)
Safety Profile Moderate (HCl gas, Thermal)Low (Strong Nitration hazards)Low (Acid cleavage of t-butyl)
Scalability Proven (Industrial) FeasibleDifficult
Why Route C is NOT Recommended

Attempting to nitrate N-tert-butyl-4-chlorobenzenesulfonamide directly is chemically flawed.[1] The tert-butyl group is susceptible to acid-catalyzed cleavage (Ritter reaction reversal) in the presence of strong acids (

11

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the critical safety parameters for these protocols:

  • Thermal Runaway (Step 1): The reaction of chlorosulfonic acid with nitro-compounds can be violent.[1] The temperature ramp to 120°C must be controlled. Do not exceed 130°C, as dinitro-byproducts (if formed) can be shock-sensitive.[1]

  • Water Reactivity: Chlorosulfonic acid reacts explosively with water.[1] The quenching step requires a controlled addition of the reaction mass into ice, never the reverse.[1]

  • Toxicity: tert-Butylamine is highly volatile (BP ~44°C) and toxic.[1] Use a cold condenser and work in a well-ventilated fume hood.[1]

  • Reference Verification: The physical properties of the intermediate (MP 55-57°C) serve as a self-validating check for the success of Step 1.

References

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride

    • Source: ChemicalBook / US Patent 2511547A.[1]

    • Protocol Validation: Describes the optimal ratio of chlorosulfonic acid to o-chloronitrobenzene (4:1)
  • General Sulfonamide Synthesis (Schotten-Baumann)

    • Source: Organic Chemistry Portal / TCI Chemicals.[1]

    • Protocol Validation: Standard conditions for reacting sulfonyl chlorides with amines (DCM/Base).[1]

  • Compound Identity (CAS 97-08-5 & 415910-32-6)

    • Source: PubChem & NIST WebBook.[1]

    • Validation: Confirms the structure and physical properties of the key intermediate 4-chloro-3-nitrobenzenesulfonyl chloride.[1]

A Comparative Guide to N-Substituted 4-Chloro-3-nitrobenzenesulfonamides: Projecting the Potential of the N-tert-butyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1] Within this broad class, the 4-chloro-3-nitrobenzenesulfonamide core presents a particularly interesting starting point for derivatization, with the electron-withdrawing nitro and chloro groups significantly influencing the electronic properties and biological activity of the molecule. This guide provides a comparative analysis of N-substituted 4-chloro-3-nitrobenzenesulfonamide derivatives, with a special focus on extrapolating the potential applications of the N-tert-butyl substituted analog, a compound available commercially yet underexplored in peer-reviewed literature.

The 4-Chloro-3-nitrobenzenesulfonamide Scaffold: A Platform for Diverse Biological Activity

The 4-chloro-3-nitrobenzenesulfonamide moiety is a key intermediate in the synthesis of various biologically active molecules. The presence of the nitro group, a strong electron-withdrawing group, enhances the antibacterial activity of sulfonamides.[2] This core structure has been derivatized to explore a range of therapeutic applications, most notably in the fields of antimicrobial and anticancer research. The general approach involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with a variety of primary and secondary amines to yield a library of N-substituted sulfonamides.

General Synthesis Protocol

The synthesis of N-substituted 4-chloro-3-nitrobenzenesulfonamides is typically a straightforward nucleophilic substitution reaction. The following protocol is a generalized procedure based on methodologies reported in the literature.[3]

Experimental Protocol: Synthesis of N-Substituted 4-Chloro-3-nitrobenzenesulfonamides

  • Reaction Setup: To a solution of a selected primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, pyridine, or an aqueous basic solution) in a round-bottom flask, add 4-chloro-3-nitrobenzenesulfonyl chloride (1.05 equivalents) portion-wise at 0 °C with stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for a period of 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, if an organic solvent was used, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine. If an aqueous basic solution was used, acidify the mixture to precipitate the product.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis General Synthesis Workflow start 4-Chloro-3-nitrobenzenesulfonyl Chloride + Primary/Secondary Amine reaction Nucleophilic Substitution (Solvent, Base) start->reaction workup Aqueous Work-up / Precipitation reaction->workup purification Recrystallization / Chromatography workup->purification product N-Substituted 4-Chloro-3-nitrobenzenesulfonamide purification->product

Caption: Generalized workflow for the synthesis of N-substituted 4-chloro-3-nitrobenzenesulfonamides.

Comparative Analysis of Biological Activities

While specific data for the N-tert-butyl derivative is scarce, a review of the literature on analogous compounds provides a strong foundation for a comparative analysis. The primary areas of investigation for this class of compounds have been their antimicrobial and, to a lesser extent, their anticancer activities.

Antimicrobial Activity

A study by Choi et al. (2020) synthesized a series of new 4-chloro-3-nitrobenzene sulfonamide derivatives and evaluated their antimicrobial activity.[4] The results, along with those from other studies on related structures, indicate that the nature of the N-substituent plays a crucial role in determining the potency and spectrum of activity.

N-SubstituentRepresentative Compound ClassObserved Antimicrobial ActivityReference
Amino Acid EstersN-(alkoxycarbonyl)methyl/ethyl-4-chloro-3-nitrobenzenesulfonamidesModerate to good activity against various bacterial strains.[4]
AminesN-aryl/alkyl-4-chloro-3-nitrobenzenesulfonamidesActivity is dependent on the nature of the alkyl or aryl group.[4]
Thiourea Derivatives4-Chloro-3-nitrophenylthioureasHigh antistaphylococcal activity, with derivatives bearing electron-donating alkyl substituents on a phenyl ring showing promise.[5]

Table 1: Comparison of Antimicrobial Activity of N-Substituted 4-Chloro-3-nitrobenzenesulfonamide Analogs

The Projected Role of the N-tert-butyl Group in Antimicrobial Activity

The N-tert-butyl group is a bulky, non-polar substituent. Based on established structure-activity relationships (SAR) for sulfonamides and other antimicrobial agents, its inclusion in the 4-chloro-3-nitrobenzenesulfonamide scaffold can be expected to have several effects:

  • Increased Lipophilicity: The tert-butyl group will significantly increase the lipophilicity of the molecule. This can enhance its ability to penetrate the lipid-rich cell membranes of bacteria, potentially leading to increased intracellular concentrations and improved efficacy.

  • Steric Hindrance: The bulkiness of the tert-butyl group can influence how the molecule interacts with its biological target. This steric hindrance might either enhance binding by promoting a specific conformation that fits the active site of a bacterial enzyme or, conversely, it could hinder binding and reduce activity.

  • Metabolic Stability: The tert-butyl group can sterically shield the sulfonamide N-H bond from metabolic enzymes, potentially increasing the compound's half-life in biological systems.

Without direct experimental data, it is hypothesized that N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide would likely exhibit significant antibacterial activity, particularly against gram-positive bacteria where increased lipophilicity is often correlated with enhanced potency. However, its efficacy relative to derivatives with smaller alkyl or functionalized aryl groups would need to be determined experimentally.

SAR cluster_core 4-Chloro-3-nitrobenzenesulfonamide Core cluster_substituent N-Substituent (R) cluster_properties Predicted Impact on Properties core tert_butyl tert-Butyl core->tert_butyl aryl Aryl/Heteroaryl core->aryl alkyl Linear/Branched Alkyl core->alkyl lipophilicity Increased Lipophilicity tert_butyl->lipophilicity steric_bulk Significant Steric Bulk tert_butyl->steric_bulk permeability Enhanced Membrane Permeability lipophilicity->permeability binding Altered Target Binding steric_bulk->binding

Caption: Structure-Activity Relationship (SAR) considerations for the N-tert-butyl group.

Anticancer Activity

While less explored than their antimicrobial properties, some sulfonamide derivatives have shown promise as anticancer agents. For instance, disubstituted 4-chloro-3-nitrophenylthioureas have demonstrated cytotoxic effects against various human tumor cell lines.[5] The mechanism of action for the anticancer effects of sulfonamides is often multifactorial and can involve the inhibition of key enzymes such as carbonic anhydrases.[6]

Projected Anticancer Potential of the N-tert-butyl Derivative

The incorporation of a bulky lipophilic group like tert-butyl can be advantageous for anticancer drug design. Increased lipophilicity can facilitate passage across the cell membrane to engage with intracellular targets. Furthermore, the specific shape and size of the tert-butyl group could lead to selective inhibition of certain protein kinases or other enzymes implicated in cancer progression. Given that other derivatives of the 4-chloro-3-nitrobenzene scaffold have shown cytotoxicity, it is plausible that N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide could also possess anticancer properties, a hypothesis that warrants experimental validation.

Conclusion and Future Directions

The 4-chloro-3-nitrobenzenesulfonamide scaffold serves as a valuable platform for the development of novel therapeutic agents. While direct, peer-reviewed comparative studies on N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide are currently unavailable, an analysis of its structural analogs provides a strong basis for predicting its potential. The presence of the N-tert-butyl group is expected to significantly increase the molecule's lipophilicity, which could enhance its antimicrobial and potentially its anticancer activities by improving cell membrane penetration.

For researchers and drug development professionals, N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide represents a readily accessible yet unexplored compound. Future studies should focus on its synthesis, characterization, and systematic evaluation in a battery of antimicrobial and anticancer assays. A direct comparison of its performance against other N-substituted analogs, such as those with linear alkyl chains, aryl groups, and amino acid ester moieties, would provide invaluable data for elucidating the structure-activity relationships within this chemical series and could pave the way for the development of new and effective therapeutic agents.

References

  • PubChem. N-Butyl-4-chloro-3-nitrobenzenesulphonamide. National Center for Biotechnology Information. [Link]

  • Vaso, K., et al. (2010). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[7]-benzopyran-2-one. Asian Journal of Chemistry, 22(9), 7313-7316.

  • El-Malah, A. A., et al. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 8(8), 869-875.
  • Choi, P., et al. (2020). Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives.
  • Gowda, B. T., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Rogoza, M., et al. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Chemical Biology & Drug Design, 88(2), 225-236.
  • De, B., et al. (2003). Synthesis and Structure-Activity Relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396.
  • Al-Hourani, B. J. (2024). Sulfonamide derivatives: Synthesis and applications. Frontiers in Chemistry, 12, 1369823.
  • Kumar, V., et al. (2024). Antiplasmodial action of 4-nitrobenzenesulfonamide chalcones: Design, synthesis, characterisation, in vitro and in silico evaluation against blood stages of Plasmodium falciparum 3D7. Drug Development Research, 85(5), e22233.
  • PubChem. 4-Chloro-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Foh, D. L. (2018). Design and Synthesis of Ligands Targeting a Structured Viral RNA. UC San Diego.
  • Al-Hourani, B. J., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1854.
  • CN107459471B. Synthesis method of N-tert-butyl benzene sulfonamide.
  • Rogoza, M., et al. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. Molecules, 23(10), 2428.
  • Wang, Y., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1305.

Sources

Safety Operating Guide

Navigating the Final Disposition: A Procedural Guide to N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The final and most critical phase is its safe and compliant disposal. This guide provides essential, step-by-step instruction for the proper disposal of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide (CAS No. 415910-32-6). As a chlorinated nitroaromatic sulfonamide, this compound possesses a unique combination of functional groups that necessitate a rigorous and informed approach to its waste management. This document moves beyond a simple checklist, explaining the chemical rationale behind each procedural step to ensure the safety of personnel and the preservation of our environment.

Compound Profile and Hazard Evaluation

  • Chlorinated Nitroaromatic Core: Compounds in this class are recognized for their persistence in the environment and potential toxicity.[1][2] The nitroaromatic structure itself can be thermally sensitive and may decompose exothermically.[3] The presence of chlorine means that combustion can produce hazardous byproducts like hydrogen chloride (HCl) if not performed under controlled conditions.[4]

  • Sulfonamide Group: While many sulfonamides are valued for their therapeutic properties, they can also act as skin and respiratory sensitizers.[5]

Based on these structural analogs, we can anticipate the compound's properties and hazards.

Table 1: Chemical and Physical Properties of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide

Property Value/Information Source
CAS Number 415910-32-6 [6]
Molecular Formula C10H13ClN2O4S [6]
Molecular Weight 292.74 g/mol [6]
Physical State Assumed to be a solid powder at room temperature, likely light yellow in appearance. [7][8][9]

| Solubility | Likely soluble in organic solvents; low water solubility is expected. | Inferred from structure |

Table 2: Anticipated GHS Hazard Classification This classification is inferred from structurally similar compounds and should be treated as a minimum precaution.

Hazard Class Anticipated Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[10]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin.[10]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[9]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[8]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled.[10]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation.[9]

| Hazardous to the Aquatic Environment, Long-term | Category 2/3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[11][12] |

The Core Principle: "Cradle-to-Grave" Responsibility

The disposal of this compound falls under the regulatory framework of the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA).[5] This legislation establishes a "cradle-to-grave" system for the management of hazardous waste, meaning the generator of the waste is responsible for its safe handling from the moment it is created until its ultimate disposal.[13] Never dispose of chlorinated or nitrated organic compounds down the sanitary sewer or in regular trash.[11][13]

Pre-Disposal Operations & Spill Management

Safe disposal begins with safe handling in the laboratory.

Handling and Storage of Waste:

  • Segregation: Do not mix this waste with other chemical streams, particularly incompatible materials like strong oxidizing agents or bases.[12]

  • Containerization: Collect all waste (pure compound, contaminated solutions, and contaminated labware) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[14]

  • Labeling: The waste container must be labeled with the full chemical name, "N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide," and display appropriate hazard pictograms (e.g., "Harmful," "Irritant," "Environmental Hazard").[5]

Protocol for Spill Cleanup
  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated, preferably within a chemical fume hood.[7]

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, nitrile gloves, and chemical safety goggles.[8][10]

  • Contain the Spill: For solid spills, gently cover with a non-combustible absorbent material like sand or vermiculite to prevent dust from becoming airborne.[14] Do not use combustible materials like paper towels for the initial containment.

  • Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools if there is any concern about ignition sources.[7]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

  • Label and Seal: Securely seal the waste container, ensure it is properly labeled, and place it in the designated satellite accumulation area.

Decision-Making Workflow for Disposal

The following workflow provides a logical path for ensuring the proper management of waste N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide.

DisposalWorkflow start Waste Generated: N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide (Solid, Solution, or Contaminated Material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is the waste properly segregated from incompatible chemicals (e.g., strong oxidizers)? ppe->segregate resegregate Action: Re-segregate into a dedicated, compatible container. segregate->resegregate No container Step 3: Containerize Waste Place in a sealed, leak-proof container approved for hazardous waste. segregate->container Yes resegregate->container label Step 4: Label Container Include full chemical name, CAS number, 'Hazardous Waste', and appropriate GHS pictograms. container->label ehs Step 5: Contact EHS Consult your institution's Environmental Health & Safety (EHS) department. label->ehs contractor Step 6: Professional Disposal Waste is transferred to a licensed hazardous waste disposal contractor. ehs->contractor incinerate Final Disposition: High-Temperature Incineration with flue gas scrubbing. contractor->incinerate

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.